3-Chloropivalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJGQSNSAWZZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065517 | |
| Record name | beta-Chloropivalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-38-1 | |
| Record name | 3-Chloro-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13511-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloropivalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropivalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-chloro-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Chloropivalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropaneoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CHLOROPIVALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H601192X41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloropivalic acid CAS number and properties
An In-Depth Technical Guide to 3-Chloropivalic Acid
Introduction
This compound, also known by its systematic name 3-chloro-2,2-dimethylpropanoic acid, is a halogenated carboxylic acid.[1][2][3] Its unique structure, featuring a quaternary carbon center adjacent to a chloromethyl group, imparts specific reactivity that makes it a valuable intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development. The Chemical Abstracts Service (CAS) has assigned the number 13511-38-1 to this compound.[1][2][4][5]
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid at room temperature.[4][6] Its branched alkyl structure limits its solubility in water, but it is soluble in many organic solvents.[1] The presence of both a reactive chlorine atom and a carboxylic acid functional group makes it a versatile building block in organic synthesis.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13511-38-1 | [2][4][5] |
| Molecular Formula | C₅H₉ClO₂ | [1][2][4][5] |
| Molecular Weight | 136.58 g/mol | [2][4][5] |
| Appearance | White to almost white powder or lump | [4][6] |
| Melting Point | 42-45 °C | [4][7] |
| Boiling Point | 131 °C at 30 mmHg | [8] |
| Synonyms | 3-Chloro-2,2-dimethylpropionic acid, β-Chloropivalic acid | [1][4][5][7] |
| SMILES | CC(C)(CCl)C(O)=O | [5] |
| InChI Key | YBJGQSNSAWZZHL-UHFFFAOYSA-N | [1][5] |
Spectroscopic Data
The structural identity of this compound is routinely confirmed by spectroscopic methods.
-
¹H NMR: The proton nuclear magnetic resonance spectrum typically shows a singlet for the two equivalent methyl groups, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the acidic proton of the carboxyl group.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the chloromethyl carbon, and the carbonyl carbon of the acid.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O carbonyl stretch.
Synthesis and Reactivity
Manufacturing Process
The primary industrial synthesis of this compound involves the direct chlorination of pivalic acid (2,2-dimethylpropanoic acid).[6] This reaction is typically a free-radical substitution initiated by UV light or a chemical initiator. The process requires careful control of reaction conditions to favor monochlorination and minimize the formation of dichlorinated byproducts.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chlorination of Pivalic Acid
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and equipment.
-
Setup: Charge a suitable reactor, equipped with a stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubber, with pivalic acid.
-
Initiation: Begin stirring and heat the pivalic acid to the desired reaction temperature (e.g., 100-115°C).[10] Initiate the reaction using a UV lamp or by adding a radical initiator.
-
Chlorination: Introduce chlorine gas at a controlled rate below the surface of the molten pivalic acid.[10] Monitor the reaction progress using an appropriate analytical method, such as Gas Chromatography (GC), to track the conversion of the starting material and the formation of the desired product.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and the initiator. Purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
Purification: The crude product mixture is then purified, typically by fractional distillation under reduced pressure, to separate the this compound from unreacted starting material and any over-chlorinated byproducts.
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups:
-
Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., 3-chloropivaloyl chloride), and amide formation.[7][10]
-
Primary Alkyl Chloride: The chlorine atom can be displaced by various nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups at the C3 position.
Applications in Drug Development and Agrochemicals
This compound is not typically used as an active ingredient itself but serves as a crucial structural motif or intermediate in the synthesis of more complex molecules.[1]
Building Block in Synthesis
Its bifunctional nature allows it to act as a linker or to introduce a dimethylated carbon center with an adjacent functionalizable handle. This is particularly useful in medicinal chemistry for creating sterically hindered groups that can enhance metabolic stability or modulate binding affinity to biological targets.
Pharmaceutical and Agrochemical Intermediates
A significant application is in the production of its corresponding acid chloride, 3-chloropivaloyl chloride.[10] This more reactive derivative is a key intermediate in the synthesis of various commercial products.[10] For instance, it is a precursor for the synthesis of isoxadifen-ethyl, a safener used in agriculture to protect crops from the phytotoxic effects of certain herbicides.[10] The use of chlorine-containing building blocks is widespread in pharmaceuticals, contributing to drugs for treating a vast array of diseases.[11]
Caption: Role of this compound as a precursor in synthesis.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[4] It may also be corrosive to metals.[4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H290 | May be corrosive to metals.[4] |
| H314 | Causes severe skin burns and eye damage.[4] | |
| Precautionary Statements | P260 | Do not breathe dusts or mists.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P310 | Immediately call a POISON CENTER/doctor.[4] | |
| P406 | Store in a corrosive resistant container with a resistant inner liner.[4] |
Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Eyewash stations and safety showers must be readily available.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat or apron, and chemical safety goggles or a face shield.[4][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[12] Keep containers tightly closed and store in a designated corrosives area.[4][12]
Conclusion
This compound (CAS No. 13511-38-1) is a key chemical intermediate with a well-defined property profile. Its value to the pharmaceutical and agrochemical industries lies in its utility as a versatile building block for constructing complex molecules. While its corrosive nature demands careful handling, its straightforward synthesis and predictable reactivity ensure its continued importance in organic synthesis.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 13511-38-1 | 3-Chloro-2,2-dimethylpropanoic acid - AiFChem [aifchem.com]
- 4. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]
- 5. 3-Chloro-2,2-dimethylpropionic acid 99 13511-38-1 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 8. This compound | 13511-38-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 9. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Solubility of 3-Chloropivalic Acid in Organic Solvents
Introduction
3-Chloropivalic acid (CAS No. 13511-38-1), a halogenated carboxylic acid, serves as a key building block in the synthesis of complex organic molecules. Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where precise control over reaction conditions and product purity is paramount. A fundamental physicochemical property governing its application in synthesis, purification, and formulation is its solubility in various organic solvents.
Understanding the solubility of this compound is not merely an academic exercise; it is a critical factor for process optimization.[1][2] For instance, knowledge of solubility behavior is essential for designing efficient crystallization and recrystallization protocols, which are the primary methods for purifying solid compounds.[3][4] Furthermore, in drug development, solubility directly impacts formulation strategies and bioavailability.[5]
This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, predictive qualitative assessments, and a detailed, field-proven methodology for its quantitative experimental determination.
Physicochemical Characteristics of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a unique combination of a polar, hydrophilic head and a relatively nonpolar, hydrophobic tail, which dictates its interaction with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ![]() | (Self-generated) |
| CAS Number | 13511-38-1 | [6][7] |
| Molecular Formula | C₅H₉ClO₂ | [6][7][8] |
| Molecular Weight | 136.58 g/mol | [6][7][8] |
| Appearance | White to off-white solid/crystals | [8][9] |
| Melting Point | 41-43 °C | [6][8] |
| Boiling Point | 215 °C | [6][8] |
The key structural features influencing solubility are:
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This feature promotes strong interactions with polar solvents.[10]
-
Chlorinated Neopentyl Group (-C(CH₃)₂CH₂Cl): This bulky alkyl group is nonpolar (hydrophobic). The presence of the chlorine atom introduces a slight dipole, but the overall character of this part of the molecule is hydrophobic.[9]
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, the interplay of intermolecular forces is crucial.
-
Hydrogen Bonding: This is the strongest intermolecular force and will be the dominant interaction in polar protic solvents (e.g., alcohols like methanol and ethanol). The carboxylic acid group can readily form hydrogen bonds with these solvents, leading to high solubility.
-
Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) cannot donate hydrogen bonds but have significant dipole moments. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group, resulting in good solubility.
-
Van der Waals Forces (London Dispersion Forces): These are the weakest forces and are the primary mode of interaction in nonpolar solvents (e.g., hexane, toluene). While the alkyl portion of this compound interacts via these forces, the highly polar carboxylic acid group is incompatible with a nonpolar environment, leading to poor solubility.
Temperature also plays a critical role. For most solid compounds, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with increasing temperature.[11] This principle is the foundation of purification by recrystallization.
Qualitative Solubility Profile: A Predictive Assessment
Based on the principles above, we can predict the solubility behavior of this compound across a spectrum of common organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-Dipole, H-Bond Acceptance |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole |
| Aromatic | Toluene | Low | Van der Waals |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Van der Waals |
Note: This table presents a qualitative prediction. For process design and optimization, quantitative experimental data is indispensable.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for accurately measuring the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[12][13] This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable and reproducible value.
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the Shake-Flask solubility method.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Materials and Equipment:
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Temperature-controlled agitator (shaker) or water bath
-
Centrifuge with appropriate tubes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, autotitrator)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient. For example, add ~50-100 mg of solid to 2 mL of the chosen solvent.
-
Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[14] This step is critical to ensure no solid particles are transferred. Alternatively, centrifuge the sample and collect the clear supernatant.
-
Quantification:
-
Accurately prepare a dilution of the saturated filtrate with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
HPLC Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point. Detection can be done via UV absorbance (e.g., at 210 nm). A calibration curve must be prepared using standards of known concentrations.
-
Titration Method: For a cost-effective analysis, the saturated solution can be titrated with a standardized solution of sodium hydroxide (NaOH) using a phenolphthalein indicator.[15] The carboxylic acid will react in a 1:1 molar ratio with the base.
-
-
Calculation: Using the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in units such as mg/mL, g/100 mL, or mol/L.
3. Data Recording: All experimentally determined data should be recorded systematically.
Table 3: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| e.g., Methanol | 25.0 | HPLC-UV | ||
| e.g., Toluene | 25.0 | HPLC-UV | ||
| e.g., Ethyl Acetate | 25.0 | HPLC-UV | ||
| e.g., Heptane | 25.0 | HPLC-UV |
Application in Practice: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on the selection of an appropriate solvent system, guided by solubility data.[3][16] The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature.
Logical Flow of Recrystallization
Caption: The fundamental steps of a purification by recrystallization.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture (e.g., on a hot plate) to the boiling point. Add more solvent in small portions until the solid just completely dissolves.[17] Using the minimum amount of solvent is key to maximizing yield.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[17]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
Conclusion
The solubility of this compound in organic solvents is governed by a balance of interactions driven by its polar carboxylic acid head and its nonpolar chlorinated alkyl tail. While theoretical principles provide a strong predictive framework, accurate, quantitative data obtained through robust experimental methods like the Shake-Flask protocol are essential for the successful design and scale-up of synthetic and purification processes in research and industry. The methodologies and principles detailed in this guide provide the necessary tools for scientists to confidently handle, purify, and formulate this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. chemwhat.com [chemwhat.com]
- 7. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]
- 8. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 9. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 10. youtube.com [youtube.com]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloropivalic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropivalic acid (CAS RN: 13511-38-1), also known as 3-chloro-2,2-dimethylpropionic acid, is a key chemical intermediate in the synthesis of agrochemicals and other fine chemicals.[1] A thorough understanding of its physical properties, particularly its melting and boiling points, is fundamental for its effective handling, reaction design, and purification. This guide provides an in-depth analysis of the reported values for these properties, outlines detailed experimental protocols for their accurate determination, and discusses the underlying chemical principles that govern these characteristics. By integrating experimental data with established theoretical concepts, this document serves as an essential resource for professionals working with this versatile halogenated carboxylic acid.
Chemical Identity and Molecular Structure
This compound possesses a unique neopentyl-like structure, with a carboxylic acid functional group and a chloromethyl group attached to a quaternary carbon.[1] This sterically hindered arrangement significantly influences its physical and chemical behavior.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9ClO2 | [2] |
| Molecular Weight | 136.58 g/mol | [1][2] |
| CAS Registry Number | 13511-38-1 | [1][3] |
| Appearance | White to almost white powder or lump | [1][4] |
| Purity | >97% | [1] |
| Synonyms | 3-Chloro-2,2-dimethylpropionic acid, β-Chloropivalic acid | [2][3] |
The presence of both a polar carboxylic acid group, capable of hydrogen bonding, and an electronegative chlorine atom gives rise to a combination of intermolecular forces that dictate its melting and boiling characteristics.[1][5]
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a key physical property that provides an indication of its purity.[6] For a pure compound, the melting point is typically sharp, occurring over a narrow temperature range of 0.5-1°C.[6] Impurities tend to depress and broaden the melting point range.
Table 2: Reported Melting Points of this compound
| Melting Point (°C) | Source |
| 43 | TCI Chemicals |
| 42.0 to 45.0 | TCI Chemicals |
| 41-43 | ChemicalBook[2] |
| 37 | NIST WebBook[3] |
The variation in reported melting points underscores the importance of experimental verification and highlights potential differences in sample purity or analytical methodology.
Causality Behind Experimental Choices for Melting Point Determination
The choice of method for melting point determination depends on the required accuracy and available equipment. The capillary method using a melting point apparatus like a Mel-Temp is a standard and reliable technique. The key to an accurate measurement is a slow heating rate (approximately 1-2°C per minute) near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7] A rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement.[7]
Self-Validating Experimental Protocol for Melting Point Determination
This protocol is designed to ensure accuracy and reproducibility.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample rapidly (10-20°C/min) and observe the approximate temperature at which it melts.[7]
-
Accurate Measurement: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[7] Insert a new capillary tube with the sample. Heat at a rate of 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[6]
-
Validation: Repeat the accurate measurement at least twice with fresh samples. The results should be consistent.
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Boiling Point: Understanding Liquid-Vapor Transition
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Like the melting point, it is a characteristic property that can be used for identification and purity assessment.[6] It is important to note that the boiling point is pressure-dependent; a reduction in pressure leads to a decrease in the boiling point.[6]
Table 3: Reported Boiling Points of this compound
| Boiling Point (°C) | Pressure | Source |
| 131 | 30 mmHg | TCI Chemicals |
| 215 | (lit.) | ChemicalBook[2] |
The significant difference in the reported boiling points is likely due to the different pressures at which they were measured. The value of 215°C is presumably at or near atmospheric pressure, while 131°C is a vacuum-distilled value. Carboxylic acids can sometimes decompose at their atmospheric boiling points, making vacuum distillation a preferred method for purification.
Factors Influencing the Boiling Point of this compound
The boiling point of this compound is primarily determined by:
-
Hydrogen Bonding: The carboxylic acid group allows for the formation of strong intermolecular hydrogen bonds, significantly increasing the energy required to transition into the vapor phase.[5]
-
Dipole-Dipole Interactions: The polar C-Cl and C=O bonds create dipole-dipole interactions, further contributing to the cohesive forces between molecules.
-
Molecular Weight: A higher molecular weight generally leads to a higher boiling point due to increased van der Waals forces.[5]
Experimental Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.
Materials:
-
This compound sample
-
Thiele tube
-
High-boiling mineral oil
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Apparatus Assembly: Fill the Thiele tube with mineral oil. Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.
-
Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Heating: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Carefully regulate the heating. The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
-
Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment, as this compound is corrosive and can cause severe skin burns and eye damage.
Diagram 2: Logical Flow for Boiling Point Measurement
Caption: Logical steps for Thiele tube boiling point determination.
Safety and Handling Considerations
This compound is a hazardous substance that requires careful handling.
-
Corrosive: It causes severe skin burns and eye damage.
-
Corrosive to Metals: May be corrosive to metals.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or mists.
-
Storage: Store in a corrosive-resistant container with a resistant inner liner.
Conclusion
The melting and boiling points of this compound are critical parameters for its application in research and development. This guide has presented the available data, provided detailed and validated protocols for their experimental determination, and discussed the underlying chemical principles. Adherence to these methodologies and safety precautions will ensure accurate and reliable characterization of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 3. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
The Synthesis and Emergence of 3-Chloropivalic Acid: A Technical Guide for Chemical Innovators
Abstract
3-Chloropivalic acid (CAS No: 13511-38-1), a structurally unique halogenated carboxylic acid, has emerged as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its neopentyl framework provides distinct steric and electronic properties that chemists can leverage for targeted molecular design.[1] This guide provides an in-depth exploration of the synthesis, chemical profile, and practical applications of this compound, offering a technical resource for researchers and professionals in drug development and fine chemical synthesis. The document details a key patented manufacturing process, discusses the underlying chemical principles, and provides comprehensive protocols and characterization data.
Introduction: The Strategic Value of a Halogenated Neopentyl Scaffold
This compound, systematically named 3-chloro-2,2-dimethylpropanoic acid, is a white to off-white crystalline solid with a molecular formula of C₅H₉ClO₂ and a molecular weight of 136.58 g/mol . Its structure is characterized by a carboxylic acid functional group attached to a quaternary carbon, which is also bonded to two methyl groups and a chloromethyl group.[3] This arrangement confers notable stability and specific reactivity, making it a versatile intermediate.[1]
The presence of a primary chloride offers a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.[1] Simultaneously, the carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction.[1] This dual functionality, combined with the steric hindrance provided by the gem-dimethyl groups, allows for precise and selective modifications in multi-step syntheses.
Genesis of a Key Intermediate: Discovery and Synthesis
While a definitive "discovery" of this compound in the classical sense is not prominently documented, its emergence as a compound of industrial significance can be traced through key synthetic methodologies developed for its production. A pivotal method for its preparation was disclosed in a 1968 patent by E. L. Martin, which details a process of carbonylation.
The Martin Synthesis: Carbonylation of 1,2-Dichloro-2-methylpropane
A robust and high-yield synthesis of this compound is achieved through the carbonylation of 1,2-dichloro-2-methylpropane. This process involves the reaction of the chlorinated hydrocarbon with carbon monoxide and water in the presence of a strong acid catalyst, namely hydrogen fluoride.
The proposed mechanism involves the formation of a tertiary carbocation from 1,2-dichloro-2-methylpropane under the influence of hydrogen fluoride. This carbocation is then attacked by carbon monoxide, followed by hydrolysis to yield the final carboxylic acid product. The high pressure is necessary to ensure a sufficient concentration of carbon monoxide in the liquid phase.
Caption: Reaction pathway for the synthesis of this compound via carbonylation.
The following protocol is adapted from the procedure described in US Patent 3,385,888.
Materials:
-
1,2-dichloro-2-methylpropane
-
Water
-
Anhydrous Hydrogen Fluoride
-
Carbon Monoxide
-
High-pressure autoclave equipped with a stirrer and gas inlet
Procedure:
-
Charge the high-pressure autoclave with 1,2-dichloro-2-methylpropane and water.
-
Cool the autoclave and introduce anhydrous hydrogen fluoride. A molar ratio of hydrogen fluoride to the alkyl chloride of 4:1 to 10:1 is recommended.
-
Pressurize the autoclave with carbon monoxide to a pressure of up to 1,000 atmospheres.
-
Heat the reaction mixture to a temperature between 0°C and 140°C, with a preferred range of 50°C to 100°C, and stir vigorously.
-
Maintain the reaction conditions for a sufficient time to allow for the consumption of the reactants.
-
After the reaction is complete, cool the autoclave and carefully vent the excess carbon monoxide.
-
Transfer the reaction mixture to a suitable container and add a small amount of sodium fluoride to remove trace amounts of hydrogen fluoride.
-
Filter the mixture to remove inorganic solids.
-
Concentrate the filtrate to remove volatile components.
-
Purify the resulting crude this compound by distillation.
| Parameter | Value |
| Starting Material | 1,2-dichloro-2-methylpropane |
| Key Reagents | CO, H₂O, HF |
| Temperature | 50-100 °C |
| Pressure | up to 1000 atm |
| Reported Yield | up to 94% |
Table 1: Summary of reaction conditions for the synthesis of this compound.
Alternative Synthetic Considerations: Chlorination of Pivalic Acid Derivatives
Conceptually, this compound can also be synthesized via the direct chlorination of pivalic acid or its derivatives. While direct free-radical chlorination of pivalic acid would likely result in a mixture of products, a more controlled approach involves the chlorination of a pivalic acid derivative, such as pivaloyl chloride. This method is often employed for the synthesis of the corresponding acid chloride, 3-chloropivaloyl chloride, which can then be hydrolyzed to this compound.
The chlorination of pivaloyl chloride is typically carried out using chlorine gas under photochemical or thermal initiation.
Caption: Conceptual workflow for the synthesis of this compound via chlorination of pivaloyl chloride.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use and quality control.
| Property | Value | Source |
| CAS Number | 13511-38-1 | |
| Molecular Formula | C₅H₉ClO₂ | [4] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | White to almost white powder or lump | [3] |
| Melting Point | 42.0 to 45.0 °C | |
| Boiling Point | 215 °C (lit.) |
Table 2: Physicochemical properties of this compound.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups and a singlet for the chloromethyl protons, along with a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the chloromethyl carbon, and the carbonyl carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch of the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from approximately 2500 to 3300 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine.[4]
Applications in Drug Development and Agrochemical Synthesis
The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of target molecules.
-
Agrochemicals: It is a key intermediate in the production of certain herbicides and pesticides.[5] The chloromethyl group can be displaced by various nucleophiles to introduce the desired toxophore or a group that modulates the compound's biological activity and physical properties.
-
Pharmaceuticals: In drug development, the pivaloyl group is sometimes used as a protecting group for alcohols or to introduce steric bulk.[5] The bifunctional nature of this compound allows for its incorporation into complex molecular scaffolds, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Conclusion
This compound stands as a testament to the importance of functionalized building blocks in modern organic synthesis. Its robust synthesis, well-defined reactivity, and strategic structural elements provide chemists with a powerful tool for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to support the innovative work of researchers and professionals in the chemical sciences.
References
Introduction: The Role and Chemical Nature of 3-Chloropivalic Acid
An In-Depth Technical Guide to the Stability and Storage of 3-Chloropivalic Acid
This compound (CAS 13511-38-1), also known as 3-chloro-2,2-dimethylpropanoic acid, is a halogenated carboxylic acid.[1][2] Its structure, featuring a sterically hindered carboxylic group due to the adjacent gem-dimethyl groups and a primary alkyl chloride, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a reactive carboxylic acid and a chlorine atom allows for diverse chemical transformations.[1] However, these same functional groups are susceptible to degradation, making a thorough understanding of the compound's stability essential for its effective use in research and development.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling procedures, and details experimental protocols for conducting rigorous stability assessments. The insights herein are designed to empower researchers, scientists, and drug development professionals to maintain the integrity and purity of this critical chemical intermediate.
Pillar I: Chemical Stability and Degradation Pathways
The stability of this compound is contingent on its chemical environment. Several factors can initiate degradation, compromising sample purity and potentially leading to inconsistent experimental results.
Inherent Reactivity and Incompatibilities
As a carboxylic acid, this compound will react exothermically with bases.[3][4] It is incompatible with strong oxidizing agents, strong bases, and reactive metals.[4][5][6] Contact with metals such as iron, steel, and aluminum should be avoided as it may lead to corrosion and the evolution of flammable hydrogen gas.[4][5]
Key Environmental Factors Influencing Stability
-
Moisture (Hydrolysis): This is a primary concern. The C-Cl bond is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would substitute the chlorine atom with a hydroxyl group, forming 3-hydroxy-2,2-dimethylpropanoic acid and releasing hydrochloric acid (HCl). While acid chlorides are extremely reactive with water, the alkyl chloride in this compound is less so; however, over long-term storage or at elevated temperatures, this degradation pathway is significant.[7] The presence of moisture is explicitly advised against in safety and handling documentation for similar compounds.[8] Therefore, maintaining anhydrous conditions is paramount.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, which is a solid with a relatively low melting point of approximately 41-43°C, thermal stress can be particularly detrimental.[9] Thermal decomposition of halogenated organic compounds can lead to the release of toxic gases like hydrogen chloride.[4][10] Furthermore, thermal energy can promote decarboxylation, although this typically requires higher temperatures for simple carboxylic acids.[11]
-
pH: In solution, the pH is a critical stability parameter. Under basic conditions, the carboxylate anion is formed, which may influence the molecule's reactivity. More importantly, basic conditions (presence of hydroxide ions) will significantly accelerate the hydrolysis of the alkyl chloride bond. Acidic conditions, while potentially suppressing carboxylate formation, could contribute to other acid-catalyzed degradation pathways.
Pillar II: Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required. These protocols are designed to mitigate the risks identified in the previous section.
Optimal Storage Conditions
Proper storage is the most effective tool for preserving the chemical's quality.[1] The following conditions are derived from safety data sheets and best practices for analogous chemical structures.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage.[13] Room temperature is acceptable for short periods.[9] | Reduces the rate of potential hydrolytic and decomposition reactions. Avoids proximity to the melting point. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Use a tightly sealed, corrosive-resistant container (e.g., amber glass bottle with a PTFE-lined cap).[14] | Prevents moisture ingress, protects from light, and avoids corrosion that can occur with metal containers.[5][14] |
| Environment | Keep in a cool, dry, dark, and well-ventilated area.[15][16] | Protects from environmental moisture, heat, and light. Proper ventilation is a key safety measure. |
| Segregation | Store away from incompatible materials, particularly strong bases, oxidizing agents, and metals.[5][16] | Prevents accidental contact and hazardous reactions. |
Safe Handling Procedures
Safe handling is crucial not only for stability but also for personnel safety. This compound is classified as a skin, eye, and respiratory irritant.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][17]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[18]
-
Inert Atmosphere Handling: For transferring quantities intended for long-term storage or for use in moisture-sensitive reactions, use a glove box or glove bag under an inert atmosphere.
-
Closure: After dispensing, flush the container headspace with an inert gas before tightly resealing.
-
Spill Management: In case of a spill, clean it up promptly using dry methods to avoid generating dust.[19]
Pillar III: A Framework for Experimental Stability Assessment
For applications in drug development and regulated industries, a formal stability study is often required.[20][21] These studies provide empirical data on how the quality of the substance varies with time under the influence of environmental factors.[22][23]
Logical Workflow for a Stability Study
The following diagram illustrates the decision-making process and workflow for a comprehensive stability assessment program.
Caption: Workflow for a comprehensive stability study.
Experimental Protocol 1: Long-Term Stability Study
This study evaluates the chemical's characteristics over a prolonged period under recommended storage conditions.[24]
-
Objective: To establish a retest period or shelf life.
-
Methodology:
-
Place a minimum of three batches of this compound in its intended long-term storage container.
-
Store the containers at controlled conditions, for example, 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.[23]
-
Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[21]
-
Analyze samples for key attributes:
-
Appearance: Visual inspection for color change or physical form.
-
Purity: Use a validated stability-indicating HPLC method to determine the assay and quantify any degradation products.
-
Water Content: Use Karl Fischer titration.
-
-
Experimental Protocol 2: Accelerated Stability Study
This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions.[20][21]
-
Objective: To predict the long-term stability profile and identify likely degradation products.
-
Methodology:
-
Store samples (from the same batches as the long-term study) at accelerated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH.[24]
-
Pull samples at fewer time points (e.g., 0, 3, and 6 months).[21]
-
Analyze samples using the same methods as the long-term study.
-
A "significant change" (e.g., failure to meet specification) in this study would trigger the need for intermediate condition testing (e.g., 30°C/65% RH).[20][24]
-
Experimental Protocol 3: Forced Degradation (Stress Testing)
This study identifies potential degradation products and demonstrates the specificity of the analytical methods used.
-
Objective: To understand degradation pathways and validate the analytical method's ability to separate degradants from the parent compound.
-
Methodology:
-
Expose samples of this compound to a variety of harsh conditions, aiming for 5-20% degradation.
-
Acid Hydrolysis: Reflux in 0.1 M HCl.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).
-
Photostability: Expose the compound to a controlled light source as per ICH Q1B guidelines.
-
Analyze all stressed samples by HPLC, often with mass spectrometry detection (LC-MS), to identify the mass and structure of any new impurities formed.
-
Conclusion
The chemical integrity of this compound is fundamental to its successful application in scientific discovery and development. Its stability is primarily threatened by exposure to moisture, elevated temperatures, and incompatible chemicals. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere in a corrosion-resistant container—users can significantly extend its viable lifetime. For critical applications, conducting formal stability studies provides the empirical evidence needed to define appropriate retest periods and ensure the continued quality and purity of this versatile chemical intermediate.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. 3-氯-2,2-二甲基丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]
- 15. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 16. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. humiditycontrol.com [humiditycontrol.com]
- 21. japsonline.com [japsonline.com]
- 22. gmpsop.com [gmpsop.com]
- 23. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 24. edaegypt.gov.eg [edaegypt.gov.eg]
Navigating the Nomenclature of 3-Chloro-2,2-dimethylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The compound with the CAS Registry Number 13511-38-1 is a key building block in organic synthesis, yet it is known by a variety of names. This guide provides a comprehensive overview of the synonyms and alternative nomenclature for 3-Chloropivalic acid, ensuring clarity and precision in scientific discourse. Understanding these different naming conventions is crucial for effective literature searches, accurate procurement, and clear documentation in research and development settings.
Systematic and Common Nomenclature
The foundation of chemical naming lies in the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC). However, historical and trivial names often persist in literature and commercial use. This section delineates the primary names associated with this compound.
The most systematic and universally accepted name is 3-chloro-2,2-dimethylpropanoic acid .[1][2][3] This name precisely describes the molecular structure: a propanoic acid backbone with a chlorine atom on the third carbon and two methyl groups on the second carbon. A slight variation, 3-chloro-2,2-dimethylpropionic acid , is also frequently used and considered correct.[2][3][4][5]
The common name, This compound , is widely used in commercial and laboratory settings.[2][4][6] It is derived from pivalic acid (2,2-dimethylpropanoic acid), with the "3-chloro" prefix indicating the position of the chlorine atom. Another common variant is beta-Chloropivalic acid (β-Chloropivalic acid), where "beta" denotes the chlorine's position relative to the carboxyl group.[1][2][3][4][6]
Additionally, the synonym Chlorotrimethylacetic acid is sometimes encountered, highlighting the chloro- and trimethyl- substitutions on an acetic acid framework.[1][2][3][4][6]
Tabulated Summary of Synonyms and Identifiers
For quick reference, the following table summarizes the key names and identifiers for this compound.
| Name Type | Name |
| IUPAC Name | 3-chloro-2,2-dimethylpropanoic acid |
| Alternative IUPAC Name | 3-chloro-2,2-dimethylpropionic acid |
| Common Name | This compound |
| Common Synonym | beta-Chloropivalic acid (β-Chloropivalic acid) |
| Other Synonym | Chlorotrimethylacetic acid |
| Systematic Name Variation | Propanoic acid, 3-chloro-2,2-dimethyl- |
| CAS Registry Number | 13511-38-1 |
| National Cancer Institute (NCI) Identifier | NSC 89696 |
Nomenclature Relationship Diagram
The following diagram illustrates the relationships between the various synonyms and the core chemical structure.
Caption: A diagram illustrating the relationships between the IUPAC name, common synonyms, and other identifiers for this compound.
Conclusion
A thorough understanding of the various names for 3-chloro-2,2-dimethylpropanoic acid is essential for professionals in the chemical and pharmaceutical sciences. This guide provides a clear and concise reference to navigate the nomenclature of this important compound, thereby facilitating more effective research, communication, and collaboration.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]
- 3. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]
- 4. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 5. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]
- 6. chemwhat.com [chemwhat.com]
Navigating the Corrosive Landscape: A Technical Guide to the Safe Handling of 3-Chloropivalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the hazards and safety precautions for handling 3-Chloropivalic acid (CAS No. 13511-38-1). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its chemical properties and associated risks is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond standard safety data sheets to explain the rationale behind safety protocols, empowering researchers to build a self-validating system of safe laboratory practices.
Section 1: Understanding the Inherent Risks of this compound
This compound, also known as 3-chloro-2,2-dimethylpropionic acid, is a solid organic compound that presents significant health and safety challenges primarily due to its corrosive nature.[2] Its chemical structure, featuring a carboxylic acid group and a chlorine atom, dictates its reactivity and hazardous properties.[2]
Physicochemical Properties and Hazard Profile
A comprehensive understanding of the physicochemical properties of this compound is the foundation of a robust risk assessment.
| Property | Value | Implication for Handling |
| Molecular Formula | C₅H₉ClO₂ | Indicates the presence of chlorine and a carboxylic acid functional group, which are key to its reactivity.[2] |
| Molecular Weight | 136.58 g/mol | Relevant for stoichiometric calculations in experimental setups. |
| Appearance | White to off-white solid/lump | As a solid, it can generate dust, posing an inhalation hazard.[1] |
| Melting Point | 41-43 °C | Its low melting point means it can easily become a liquid, increasing the risk of skin contact and splashes.[3] |
| Boiling Point | 215 °C | High boiling point suggests low volatility at room temperature, but heating will increase vapor pressure and inhalation risk.[3] |
| Corrosivity | Corrosive to metals | Requires storage in appropriate corrosive-resistant containers.[4] |
The primary hazards associated with this compound are categorized as follows:
-
Severe Skin Burns and Eye Damage (H314): Direct contact with the solid or its solutions can cause severe burns to the skin and eyes, potentially leading to permanent damage.[4]
-
Corrosive to Metals (H290): The acidic nature of the compound leads to corrosion of many common metals, which has implications for storage and equipment selection.[4]
-
Respiratory Irritation (H335): Inhalation of dust or mists can cause irritation to the respiratory tract.[3]
The Chemical Rationale Behind the Hazards
The corrosive nature of this compound stems from its acidic proton on the carboxylic acid group. This proton can readily react with biological tissues, causing chemical burns. The presence of the electronegative chlorine atom can influence the acidity of the carboxylic acid group.
Section 2: A Proactive Approach to Safety: The Hierarchy of Controls
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures to ensure personnel safety.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Chemical Fume Hood: All handling of this compound, especially when heating or creating solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust and vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls: Safe Work Practices
Administrative controls are work policies and procedures that reduce or prevent exposure to hazards.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and readily available. These should include step-by-step instructions for handling, storage, and waste disposal, as well as emergency procedures.
-
Training: All personnel handling this chemical must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: The area where this compound is used and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| PPE Item | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust getting into the eyes and on the face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and chemical burns. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat, long pants, and closed-toe shoes | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | May be required for situations with a high potential for aerosol generation or if engineering controls are not sufficient. |
Section 3: Experimental Workflow and Protocol Validation
The true measure of a safe laboratory environment is the ability to design and execute experimental protocols that are inherently safe. This section outlines a general workflow for a synthetic reaction using this compound and highlights the integrated safety considerations.
Illustrative Synthetic Workflow: Synthesis of an Ester Derivative
This compound is a versatile building block in organic synthesis. For instance, it can be used to synthesize various ester derivatives which may be intermediates for pharmaceuticals or agrochemicals.
Detailed Protocol with Integrated Safety
Objective: To synthesize an ester derivative of this compound.
Materials:
-
This compound
-
An alcohol (e.g., ethanol)
-
A suitable acid catalyst (e.g., sulfuric acid)
-
An organic solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Appropriate glassware and equipment
Procedure:
-
Risk Assessment: Before starting, review the Safety Data Sheets for all chemicals and the laboratory's Standard Operating Procedure for this reaction. Ensure all necessary PPE is available and in good condition.
-
Preparation (in a fume hood):
-
Don all required PPE (goggles, face shield, lab coat, and chemical-resistant gloves).
-
Weigh the required amount of this compound in a tared container inside the fume hood to avoid dust inhalation.
-
-
Reaction Setup (in a fume hood):
-
Set up the reaction glassware, including a round-bottom flask, condenser, and a means for stirring and temperature control (e.g., a magnetic stirrer and a heating mantle).
-
Charge the flask with this compound, the alcohol, and the solvent.
-
Slowly add the acid catalyst while stirring. Be aware that this may be an exothermic process.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress (e.g., by TLC).
-
-
Workup (in a fume hood):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker containing sodium bicarbonate solution to neutralize the acid. Be prepared for potential gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and perform the extraction with a suitable organic solvent.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
-
Purification and Waste Disposal:
-
Remove the drying agent by filtration.
-
Concentrate the organic solvent using a rotary evaporator.
-
Purify the crude product, for example, by column chromatography.
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
-
Section 4: Emergency Preparedness and Response
Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, neutralize the spill with a suitable agent like sodium bicarbonate.
-
Absorb the neutralized material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Contact the institution's emergency response team.
-
Provide them with the Safety Data Sheet for this compound.
-
Section 5: Storage and Incompatibility
Proper storage is critical to prevent accidents and maintain the chemical's integrity.
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store in a corrosive-resistant container.[4]
-
Segregation: Store away from incompatible materials. As a carboxylic acid, it should be segregated from:
-
Bases: Reacts exothermically.
-
Oxidizing agents: Can lead to vigorous reactions.
-
Reducing agents: May initiate exothermic reactions.
-
Metals: Corrosive to many metals.[4]
-
Conclusion
This compound is a valuable chemical intermediate, but its corrosive nature demands a high level of respect and meticulous handling. By understanding its chemical properties, implementing a multi-layered safety approach based on the hierarchy of controls, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundation for building a strong safety culture within the laboratory, where every experimental choice is informed by a deep understanding of the associated risks and the rationale behind the necessary precautions.
References
A Researcher's Guide to Sourcing and Qualifying High-Purity 3-Chloropivalic Acid for Pharmaceutical and Scientific Applications
Abstract
3-Chloropivalic acid (3-CPA), a key carboxylic acid intermediate, is integral to the synthesis of advanced pharmaceutical compounds and specialty chemicals. Its unique sterically hindered structure makes it a valuable building block, but also introduces challenges in synthesis and purification. For researchers and drug development professionals, sourcing 3-CPA of verifiable high purity is not merely a procurement step but a critical prerequisite for reproducible, high-yielding, and safe downstream applications. This guide provides an in-depth technical overview of this compound, profiles of leading commercial suppliers, a detailed methodology for quality verification, and an expert perspective on the criticality of purity in its primary applications.
Introduction: The Molecular Utility of this compound
This compound (CAS No. 13511-38-1), systematically known as 3-chloro-2,2-dimethylpropanoic acid, is a halogenated derivative of pivalic acid. Its chemical structure, featuring a quaternary carbon center adjacent to a chloromethyl group, imparts significant steric hindrance and specific reactivity. This makes it a non-interchangeable building block in complex organic synthesis.
Its most prominent role is as a precursor to 3-Chloropivaloyl chloride (CAS No. 4300-97-4), a highly reactive acyl chloride.[1][2] This acid chloride is a crucial intermediate in the production of various agrochemicals and, most notably, in the pharmaceutical industry for the synthesis of ester prodrugs of antibiotics, such as Cefteram Pivoxil .[1] In this context, the pivaloyl moiety is used to enhance the bioavailability of the parent drug. The purity of the initial 3-CPA directly dictates the purity of the subsequent acyl chloride and, ultimately, the final Active Pharmaceutical Ingredient (API).
The presence of impurities can lead to:
-
Formation of undesired, difficult-to-remove side products.
-
Reduced reaction yields.
-
Introduction of potentially toxic components into the final drug product.
-
Complications in regulatory filings due to inconsistent impurity profiles.
Therefore, a robust understanding of supplier qualification and incoming material verification is paramount.
Commercial Suppliers and Purity Grades
Identifying a reliable supplier requires evaluating not just the listed purity but also the company's reputation, quality control systems, and transparency in documentation. Below is a comparative analysis of prominent suppliers offering this compound for research and development purposes.
| Supplier | Product Number(s) | Stated Purity | Available Quantities | Analytical Method(s) Cited |
| Sigma-Aldrich (Merck) | C68539 | 99% | Custom | Not specified on page, CoA required |
| TCI Chemicals | C1554 | >98.0% (GC, Titration) | 25g, Bulk | Gas Chromatography (GC), Titration |
| Fisher Scientific | AC109600250 | 98+% | 25g | Not specified on page, CoA required |
Note: This table is representative and subject to change. Researchers should always verify current specifications directly with the supplier.
Supplier Selection Workflow
The process of selecting a supplier should be systematic. The following workflow is recommended for research and early-phase development.
Caption: A logical workflow for selecting and qualifying a commercial supplier for a critical raw material.
Technical Specifications and Quality Control
The cornerstone of quality is the Certificate of Analysis (CoA). While a real CoA is proprietary, a representative document can be constructed based on the known synthesis routes.
Understanding the Impurity Profile
The industrial synthesis of this compound often proceeds from its precursor, pivaloyl chloride, via chlorination.[2][3][4] This process can lead to specific impurities:
-
Pivaloyl Chloride: Unreacted starting material.
-
Dichloro-pivaloyl Chloride: Resulting from over-chlorination.
-
Pivalic Acid: From hydrolysis of the pivaloyl chloride starting material.
These impurities can carry through to the final this compound product. A high-quality supplier will provide a CoA that quantifies these, rather than just stating a purity percentage.
Representative Certificate of Analysis
Below is an example of what a researcher should expect from a comprehensive CoA for high-purity this compound.
Certificate of Analysis - Representative Example
| Product Name: | This compound | Lot Number: | XXX-12345 |
| CAS Number: | 13511-38-1 | Molecular Formula: | C₅H₉ClO₂ |
| Molecular Weight: | 136.58 g/mol | Manufacture Date: | 2026-01-05 |
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Melting Point | 41 - 45 °C | 43.5 °C | USP <741> |
| Assay (by Titration) | ≥ 99.0% | 99.6% | Acid-Base Titration |
| Purity (by GC) | ≥ 99.0% | 99.7% | Gas Chromatography |
| Identity by FTIR | Conforms to reference spectrum | Conforms | USP <197> |
| Water Content | ≤ 0.20% | 0.08% | Karl Fischer Titration |
| Related Substances (GC) | |||
| Pivalic Acid | ≤ 0.15% | 0.05% | Gas Chromatography |
| Dichloro-pivalic Acid | ≤ 0.15% | 0.11% | Gas Chromatography |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
QA/QC Manager: Dr. Jane Doe Status: Released
Experimental Protocols for In-House Verification
Upon receiving a new lot of material, it is best practice to perform an independent verification of its purity. This ensures the material meets the standards required for your specific application and validates the supplier's CoA.
Protocol 1: Purity Determination by Acid-Base Titration
This method provides a rapid and reliable measure of the total acidic content, which is a strong indicator of overall purity for a carboxylic acid.
Principle: The carboxylic acid group of 3-CPA is neutralized by a standardized solution of a strong base, sodium hydroxide (NaOH). The endpoint is determined using a colorimetric indicator or a pH meter.
Materials:
-
This compound (approx. 250 mg)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled and cooled (to remove dissolved CO₂)
-
Ethanol, reagent grade
-
Phenolphthalein indicator solution
-
Analytical balance, 25 mL burette, 125 mL conical flask, magnetic stirrer
Procedure:
-
Accurately weigh approximately 250 mg of this compound into a 125 mL conical flask. Record the exact weight (W).
-
Add 25 mL of ethanol to dissolve the sample, followed by 25 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Fill a 25 mL burette with standardized 0.1 M NaOH solution. Record the initial volume.
-
Titrate the 3-CPA solution with the NaOH solution with constant stirring until a faint but persistent pink color is observed.
-
Record the final volume of NaOH solution used (V).
-
Perform the titration in triplicate.
Calculation: Purity (%) = (V × M × 136.58) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of standardized NaOH solution (mol/L)
-
136.58 = Molecular weight of this compound ( g/mol )
-
W = Weight of the 3-CPA sample (mg)
Protocol 2: Purity and Impurity Profiling by GC-MS (Post-Derivatization)
Gas chromatography is essential for separating and quantifying volatile and semi-volatile impurities. Carboxylic acids are highly polar and require derivatization to improve their volatility and chromatographic behavior. Silylation is a common and effective method.
Principle: The acidic proton of 3-CPA is replaced with a non-polar trimethylsilyl (TMS) group, creating a volatile ester. This derivative is then analyzed by GC-MS.
Materials:
-
This compound sample
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
GC vials (2 mL) with caps
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of 3-CPA into a GC vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS reagent to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow (~1 mL/min)
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temp: 280°C
-
MS Ion Source Temp: 230°C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Identify the TMS-derivatized 3-CPA peak. Calculate purity based on the area percent of the main peak relative to all other peaks. Identify potential impurities by comparing their mass spectra to known standards or libraries.
Workflow for GC-MS Analysis
Caption: Step-by-step workflow for purity analysis of 3-CPA by GC-MS after silylation.
Conclusion: Purity as a Cornerstone of Successful Research
For drug development professionals and research scientists, the selection of a chemical intermediate like this compound is a decision with far-reaching consequences. The difference between a 98% and a 99.5% pure material is not trivial; it represents a significant reduction in process-related impurities that could otherwise compromise the yield, safety, and regulatory compliance of a multi-step synthesis. By partnering with reputable suppliers, critically evaluating their documentation, and implementing robust in-house quality control protocols, researchers can build a foundation of chemical integrity that supports successful and reproducible scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]
- 3. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 4. Process for preparing chloro-pivalyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Chloropivalic Acid from Pivalic Acid via Free-Radical Chlorination
Abstract
This document provides a comprehensive guide for the synthesis of 3-chloropivalic acid, a valuable building block in agrochemical and fine chemical industries.[1][2] The protocol details a robust method for the selective chlorination of pivalic acid at the β-position using common laboratory reagents. Pivalic acid lacks α-hydrogens, precluding typical α-halogenation pathways like the standard Hell-Volhard-Zelinsky (HVZ) reaction.[3] Therefore, this guide focuses on a free-radical chain reaction mechanism to achieve the desired 3-chloro product. We provide in-depth mechanistic explanations, a step-by-step experimental protocol, characterization data, safety precautions, and a visual workflow to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction and Scientific Background
This compound (also known as 3-chloro-2,2-dimethylpropanoic acid) is a key chemical intermediate whose structure features a carboxylic acid attached to a neopentyl core.[1] Its unique steric and electronic properties make it a versatile precursor for synthesizing more complex molecules. The presence of both a reactive carboxylic acid group and a chloromethyl group allows for a wide range of subsequent chemical modifications, such as esterification, amidation, and nucleophilic substitution.[1]
The synthesis of this compound from pivalic acid presents a unique challenge. The widely-used Hell-Volhard-Zelinsky (HVZ) reaction, which selectively halogenates the α-carbon of carboxylic acids, is ineffective for pivalic acid due to the absence of α-hydrogens.[3][4][5] The reaction proceeds via an acyl halide enol intermediate, which cannot be formed with pivalic acid's quaternary α-carbon.[5][6][7]
Consequently, the most effective strategy is to induce chlorination on one of the β-carbon's methyl groups. This is achieved through a free-radical halogenation pathway.[8] This type of reaction is typically initiated by heat or UV light, which generates highly reactive chlorine radicals that can abstract a hydrogen atom from an alkane chain.[9] While free-radical chlorination can sometimes lead to a mixture of products, the nine equivalent primary hydrogens on the three methyl groups of pivalic acid provide a strong statistical advantage for monochlorination at the β-position under controlled conditions.
Reaction Mechanism: Free-Radical Chlorination
The synthesis proceeds through a classic free-radical chain reaction, which consists of three main phases: initiation, propagation, and termination.[9][10] The overall transformation involves converting pivalic acid first to its more reactive acid chloride derivative, pivaloyl chloride, which then undergoes photo-initiated chlorination.
-
Acid Chloride Formation: Pivalic acid is reacted with thionyl chloride (SOCl₂) to form pivaloyl chloride. This is a standard conversion where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding gaseous byproducts (SO₂ and HCl).[11]
-
Free-Radical Chlorination: The resulting pivaloyl chloride is then subjected to chlorination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under UV irradiation.[9]
-
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of pivaloyl chloride, forming a primary alkyl radical and HCl. This alkyl radical then reacts with another molecule of Cl₂ to yield the desired 3-chloropivaloyl chloride and a new chlorine radical, which continues the chain.[9][10]
-
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.[9]
-
-
Hydrolysis: The final step involves the careful hydrolysis of 3-chloropivaloyl chloride to yield the final product, this compound.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of pivaloyl chloride and its subsequent photochlorination and hydrolysis.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes / Supplier |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 51.1 g | 0.50 | ≥99% purity, solid[12][13] |
| Thionyl Chloride | SOCl₂ | 118.97 | 71.4 g (43.6 mL) | 0.60 | ≥99% purity, handle in fume hood |
| Chlorine Gas | Cl₂ | 70.90 | As needed | - | From cylinder, use gas flow meter |
| Dichloromethane | CH₂Cl₂ | 84.93 | 250 mL | - | Anhydrous, for extraction |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Saturated aqueous solution |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous, for drying |
| Deionized Water | H₂O | 18.02 | As needed | - | For work-up |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas inlet tube
-
UV immersion lamp (e.g., medium-pressure mercury lamp) with cooling jacket
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Part A: Synthesis of Pivaloyl Chloride
-
Setup: Assemble the 500 mL three-necked flask with a magnetic stirrer, dropping funnel, and reflux condenser. Ensure the gas outlet from the condenser is connected to a gas trap to neutralize HCl and SO₂ byproducts.
-
Reactant Charging: Add pivalic acid (51.1 g, 0.50 mol) to the flask.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (43.6 mL, 0.60 mol) to the pivalic acid via the dropping funnel over 30-45 minutes. The reaction is exothermic and will generate gas. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 2 hours to ensure the reaction goes to completion. The evolution of gas should cease.
-
Isolation (Optional): The crude pivaloyl chloride is often used directly in the next step. If purification is desired, it can be distilled. Collect the fraction boiling at 104-105°C.[14]
Part B: Photochlorination and Hydrolysis
-
Reaction Setup: Cool the flask containing the crude pivaloyl chloride to room temperature. Replace the dropping funnel with the UV immersion lamp and a gas inlet tube that extends below the surface of the liquid.
-
Chlorination: Begin stirring and start a slow stream of chlorine gas through the liquid. Turn on the UV lamp. The reaction is exothermic; maintain the temperature between 90-110°C using a water bath for cooling if necessary. A patent suggests this temperature range for optimal selectivity.[15]
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots. The goal is to maximize the formation of the monochlorinated product while minimizing dichlorinated byproducts.[15] Typically, this takes 4-6 hours.
-
Quenching: Once the desired conversion is reached, turn off the UV lamp and stop the chlorine gas flow. Purge the system with nitrogen gas to remove any residual chlorine and HCl.
-
Hydrolysis: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 100 mL of cold deionized water to the flask. This hydrolysis step is highly exothermic and will generate HCl gas. Ensure the gas trap is still in place.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. The product is a white solid at room temperature.[1]
Characterization and Expected Results
| Property | Expected Value |
| Appearance | White to off-white crystalline solid[16] |
| Yield | 60-75% (typical) |
| Melting Point | 42-45 °C[1][17] |
| Molecular Weight | 136.58 g/mol [1] |
| ¹H NMR (CDCl₃) | δ ~3.6 ppm (s, 2H, -CH₂Cl), δ ~1.3 ppm (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~180 ppm (C=O), δ ~55 ppm (-CH₂Cl), δ ~40 ppm (-C(CH₃)₂), δ ~22 ppm (-CH₃) |
Process Workflow Diagram
Safety and Handling
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Thionyl Chloride: Is corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care.
-
Chlorine Gas: Is highly toxic and corrosive. Use a proper gas regulator and flow meter. Ensure the reaction setup is gas-tight and that any excess gas is neutralized in a scrubber.
-
Hydrolysis: The hydrolysis of acid chlorides is a highly exothermic reaction that releases corrosive HCl gas. Perform this step slowly and with adequate cooling.
-
UV Light: Avoid direct exposure to the UV lamp, as it can cause serious damage to eyes and skin.
Troubleshooting
-
Low Yield of Pivaloyl Chloride: Ensure pivalic acid is dry and thionyl chloride is of high purity. Extend reflux time if necessary.
-
Formation of Dichloro- products: Over-chlorination can be minimized by carefully monitoring the reaction progress (e.g., by GC) and stopping the chlorine flow once the desired conversion of starting material is achieved. Reducing the reaction temperature slightly may also improve selectivity.
-
Incomplete Hydrolysis: Ensure sufficient water is added and the mixture is stirred vigorously for an adequate amount of time to convert all the acid chloride to the carboxylic acid.
Conclusion
The synthesis of this compound from pivalic acid is effectively achieved through a two-stage process involving the formation of pivaloyl chloride followed by a selective free-radical photochlorination. By avoiding the inapplicable Hell-Volhard-Zelinsky pathway and instead leveraging a free-radical mechanism, this protocol provides a reliable and scalable method for producing this important chemical intermediate. Careful control of reaction conditions, particularly during the chlorination step, is crucial for maximizing yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 3. orgosolver.com [orgosolver.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pivalic acid - Wikipedia [en.wikipedia.org]
- 13. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 15. DE3618928C2 - Process for the preparation of beta-chloropivalic acid chloride - Google Patents [patents.google.com]
- 16. 3-Chloro-2,2-dimethylpropionic acid 99 13511-38-1 [sigmaaldrich.com]
- 17. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]
Application Notes & Protocols: 3-Chloropivalic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 3-Chloropivalic Acid
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and ultimate success. This compound (CAS No: 13511-38-1), also known as 3-chloro-2,2-dimethylpropionic acid, has emerged as a uniquely valuable building block for chemists in pharmaceutical, agrochemical, and materials science research.[1][2] Its utility stems from a combination of two key structural features: a sterically demanding neopentyl (tert-butyl) core and two distinct, orthogonally reactive functional groups—a carboxylic acid and a primary alkyl chloride.
The neopentyl-like framework imparts significant steric hindrance around the alpha-carbon, which can enhance the thermal and metabolic stability of derivative molecules.[3][4] This is a highly desirable trait in drug discovery, where resistance to enzymatic degradation can prolong a compound's half-life and improve its pharmacokinetic profile.[5] The two functional groups offer a rich platform for sequential or selective chemical modifications, allowing for the construction of complex molecular architectures. The carboxylic acid can be readily converted into esters, amides, or the more reactive acyl chloride, while the chloro group serves as an excellent handle for nucleophilic substitution or elimination reactions.[1]
This guide provides an in-depth exploration of this compound's reactivity, supported by detailed, field-proven protocols for its key synthetic transformations.
Physicochemical Properties & Safety Data
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. This compound is a white to off-white crystalline solid at room temperature.[1][6]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 13511-38-1 | [1][7][8] |
| Molecular Formula | C₅H₉ClO₂ | [1][6][7] |
| Molecular Weight | 136.58 g/mol | [1][7][8] |
| Appearance | White to almost white powder or lump | [1][2] |
| Melting Point | 41-45 °C | [6][9] |
| Boiling Point | ~215 °C | [6] |
| Purity | Typically ≥97% | [1][8] |
| Synonyms | β-Chloropivalic acid, 3-Chloro-2,2-dimethylpropionic acid | [6][7][10] |
Safety & Handling: this compound is classified as an irritant.[7] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8][11] The compound may be corrosive to metals.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound is best understood by examining the reactivity of its functional groups independently and in concert.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Pivalic acid - Wikipedia [en.wikipedia.org]
- 5. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 7. 3-Chloro-2,2-dimethylpropionic acid 99 13511-38-1 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 13511-38-1|3-Chloro-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Synthesis of 3-Chloropivaloyl Chloride
Abstract: This document provides a comprehensive guide for the synthesis of 3-Chloropivaloyl chloride from 3-Chloropivalic acid. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details a robust method utilizing thionyl chloride as the chlorinating agent, offering insights into the reaction mechanism, experimental setup, purification, and analytical characterization. Emphasis is placed on safety, procedural logic, and validation to ensure reliable and reproducible outcomes.
Introduction and Significance
3-Chloropivaloyl chloride (3-chloro-2,2-dimethylpropionyl chloride) is a pivotal bifunctional reagent in modern organic synthesis.[1] Its high reactivity, stemming from the electrophilic acyl chloride group and the presence of a chloro-substituent on the pivalic backbone, makes it an invaluable building block.[1] This intermediate is extensively used in the manufacturing of high-value chemical products, including pharmaceuticals, advanced agrochemicals like herbicides, and materials for photography.[1][2][3][4][5]
The direct conversion of this compound to its corresponding acyl chloride is a direct and efficient synthetic route.[1] This application note provides a detailed, field-proven protocol for this transformation, focusing on the use of thionyl chloride (SOCl₂), a common and effective reagent for this purpose.
Mechanistic Rationale: The Carboxylic Acid to Acyl Chloride Transformation
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, enabling the activation of the carboxyl group for subsequent nucleophilic acyl substitution reactions.[6] The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride, phosphorus pentachloride (PCl₅), and oxalyl chloride are employed to convert this -OH group into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride.[7][8][9]
The reaction with thionyl chloride proceeds through a well-established mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[7][8][10]
-
Intermediate Formation: This step forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[6][8]
-
Chloride Attack: A chloride ion (Cl⁻), generated in the process, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[6][7][8]
-
Product Formation & Reaction Drive: The tetrahedral intermediate collapses, eliminating the chlorosulfite group. This group is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and hydrochloric acid (HCl).[6][7][10][11] The evolution of these gaseous byproducts is thermodynamically favorable and drives the reaction to completion according to Le Châtelier's principle.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of 3-Chloropivaloyl chloride. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Equipment |
| This compound | ≥98% | Standard Chemical Supplier | 250 mL Round-bottom flask |
| Thionyl chloride (SOCl₂) | ≥99% | Standard Chemical Supplier | Reflux condenser |
| Sodium hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier | Heating mantle with magnetic stirrer |
| Magnetic stir bar | |||
| Dropping funnel | |||
| Gas trap/scrubber apparatus | |||
| Vacuum distillation apparatus | |||
| Thermometer |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser must be connected via tubing to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.
-
Reagent Charging: Charge the round-bottom flask with this compound (e.g., 0.1 mol).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) to the flask via the dropping funnel at room temperature with gentle stirring. The addition should be performed over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 75-80 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Once the reaction is complete, arrange the apparatus for simple distillation. Carefully distill off the excess thionyl chloride (boiling point: 76 °C).[12]
-
Product Purification: The crude 3-Chloropivaloyl chloride remaining in the flask is then purified by vacuum distillation.[12] Collect the fraction boiling at 85-86 °C under 60 mmHg pressure.[2][12]
Key Reaction Parameters
| Parameter | Value / Description | Rationale |
| Stoichiometry (SOCl₂) | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the carboxylic acid. |
| Reaction Temperature | 75-80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without causing unwanted side reactions. |
| Reaction Time | 2-3 hours | Typically sufficient for complete conversion at the specified temperature. |
| Purification Method | Vacuum Distillation | Necessary to separate the product from non-volatile impurities and achieve high purity. |
| Product Boiling Point | 85-86 °C @ 60 mmHg[2][12] | A key physical constant for identifying the purified product. |
| Expected Yield | 85-95% | This is a high-yielding reaction under optimized conditions. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Chloropivaloyl chloride.
Product Characterization
To confirm the identity and purity of the synthesized 3-Chloropivaloyl chloride, the following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: The product will exhibit a strong, characteristic carbonyl (C=O) stretching absorption band for an acyl chloride at approximately 1800 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the protons on the pivaloyl backbone. The protons adjacent to the carbonyl group are typically found in the ~2-2.5 ppm region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic carbonyl carbon resonance in the range of 160-180 ppm.
-
Gas Chromatography (GC) / HPLC: These techniques can be used to determine the purity of the final product. Derivatization methods may be employed for HPLC analysis of residual acyl chlorides.[13]
Safety and Waste Management
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents and products involved.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[14][15][16]
-
Fume Hood: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of toxic vapors and gases.[14][17]
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[14][15] It causes severe burns to the skin, eyes, and respiratory tract.[15] Keep away from water and moisture.[14][15]
-
3-Chloropivaloyl Chloride: The product is also corrosive, toxic by ingestion, inhalation, and skin absorption, and is moisture-sensitive.[4][18] It can cause severe skin burns and eye damage.[18]
-
Byproducts (HCl and SO₂): The reaction evolves hydrogen chloride and sulfur dioxide, which are toxic and corrosive gases. A gas scrubber containing a basic solution (e.g., 10% NaOH) is essential to neutralize these gases before venting.[6][11]
-
Waste Disposal: Unused thionyl chloride and the acyl chloride product are hazardous wastes. They must be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium hydroxide or calcium hydroxide slurry) in a fume hood. Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. npcsblog.com [npcsblog.com]
- 4. 3-Chloropivaloyl chloride | 4300-97-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chembk.com [chembk.com]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. actylislab.com [actylislab.com]
- 18. 3-Chloropivaloyl Chloride | 4300-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes & Protocols: Amide Bond Formation Using 3-Chloropivalic Acid Derivatives
Introduction: The Challenge and Utility of Hindered Acyl Chlorides
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast number of active pharmaceutical ingredients (APIs).[] While numerous coupling reagents exist, challenges frequently arise when dealing with sterically hindered carboxylic acids or electronically deficient (unreactive) amines.[2] Standard methods may fail or provide low yields in these scenarios.
3-Chloropivalic acid and its activated form, 3-chloropivaloyl chloride, offer a robust solution for these challenging transformations. As a derivative of pivalic acid, its sterically demanding tert-butyl-like group provides unique reactivity. 3-Chloropivaloyl chloride is a highly reactive acylating agent due to the strong electrophilicity of its carbonyl carbon, making it an effective reagent for creating stable amide linkages, even between challenging substrates.[3][4]
This guide provides an in-depth exploration of two primary methods for leveraging this compound derivatives for amide bond formation:
-
Direct Acylation: The direct reaction of an amine with pre-formed 3-chloropivaloyl chloride.
-
Mixed Anhydride Method: The in situ activation of a carboxylic acid using 3-chloropivaloyl chloride or a related activator to form a highly reactive mixed anhydride intermediate.
Method 1: Direct Acylation with 3-Chloropivaloyl Chloride
This method is the most straightforward approach, involving the direct reaction between the highly reactive 3-chloropivaloyl chloride and a primary or secondary amine. The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][6] Due to the high reactivity of the acyl chloride, this reaction is often rapid and efficient but requires careful control to avoid side reactions, particularly with sensitive substrates.
Causality and Scientific Principles
The reaction's success hinges on the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride.[5] A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine, halting the reaction.[][7] For sterically hindered or less reactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[]
Workflow for Direct Acylation
Detailed Experimental Protocol: Direct Acylation
Materials:
-
3-Chloropivaloyl chloride (1.0 equiv)
-
Primary or secondary amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.1-1.5 equiv)[8]
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Reagents for work-up: Water, 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and the base (e.g., TEA, 1.2 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add 3-chloropivaloyl chloride (1.0 equiv) dropwise to the cooled solution. A precipitate of the ammonium hydrochloride salt may form.[8]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1 to 16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the final product.
Method 2: The Mixed Anhydride Method
The mixed anhydride method is a powerful, two-step, one-pot procedure particularly valued for its mild conditions and its ability to minimize racemization in chiral carboxylic acids.[3][9] A carboxylic acid is first activated with an alkyl chloroformate (e.g., isobutyl chloroformate) or a hindered acyl chloride (like pivaloyl chloride or 3-chloropivaloyl chloride) in the presence of a tertiary amine base. This forms a highly reactive mixed anhydride intermediate, which is then immediately reacted with the amine nucleophile.
Causality and Scientific Principles
The key to this method is the in situ formation of an unsymmetrical anhydride. When this mixed anhydride reacts with an amine, the nucleophile preferentially attacks the more electrophilic carbonyl carbon of the desired carboxylic acid, rather than the carbonyl of the activating group (e.g., the pivaloyl or isobutyloxycarbonyl group).[10] This selectivity is driven by both electronic and steric factors. The bulky pivaloyl group sterically shields its own carbonyl carbon, directing the amine to the other carbonyl center. Low reaction temperatures (typically -15 °C to 0 °C) are critical during the activation step to ensure the stability of the mixed anhydride and to suppress side reactions like racemization and urethane formation.[3][11] The choice of base is also crucial; N-methylmorpholine (NMM) is often preferred over triethylamine as it is known to cause less racemization.[9]
Mechanism of Mixed Anhydride Formation and Amidation
Detailed Experimental Protocol: Mixed Anhydride Synthesis
Materials:
-
Carboxylic acid (1.0 equiv)
-
3-Chloropivaloyl chloride (or Isobutyl Chloroformate, 1.0 equiv)
-
Primary or secondary amine (or its hydrochloride salt, 1.0 equiv)
-
N-methylmorpholine (NMM) (1.0 equiv for activation, plus 1.0 equiv if using amine salt)[3]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dry ice/acetone bath, separatory funnel
-
Standard work-up reagents
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool the solution to -15 °C in a dry ice/acetone bath. Add N-methylmorpholine (1.0 equiv) and stir for 1-2 minutes.
-
Anhydride Formation: Slowly add 3-chloropivaloyl chloride (1.0 equiv) dropwise to the solution, ensuring the temperature remains at -15 °C. Stir the mixture for 10-15 minutes to allow for the complete formation of the mixed anhydride.[3][12]
-
Coupling: In a separate flask, dissolve the amine (1.0 equiv). If using an amine hydrochloride salt, dissolve it in anhydrous THF and add one equivalent of NMM to generate the free amine in situ.
-
Reaction: Add the amine solution to the pre-formed mixed anhydride solution at -15 °C. Allow the reaction to proceed at this temperature for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 1-2 hours.[3]
-
Work-up and Purification: Follow steps 5-8 from the Direct Acylation protocol. The work-up will effectively remove the pivalic acid byproduct and the NMM hydrochloride salt.
Data Presentation: Reagent Comparison
| Parameter | Direct Acylation (3-Chloropivaloyl Chloride) | Mixed Anhydride Method | Standard Carbodiimide (e.g., EDC/HOBt) |
| Primary Use Case | Coupling of moderately hindered/unreactive partners; when acid is easily converted to acyl chloride. | Racemization-prone substrates (e.g., amino acids); sterically demanding acids.[3][9] | General purpose peptide and amide synthesis. |
| Key Reagents | 3-Chloropivaloyl Chloride, TEA/DIPEA | Carboxylic Acid, 3-Chloropivaloyl Chloride (or Alkyl Chloroformate), NMM | Carboxylic Acid, Amine, EDC, HOBt, DIPEA |
| Typical Temp. | 0 °C to Room Temp | -15 °C to Room Temp | 0 °C to Room Temp |
| Common Byproducts | HCl (neutralized by base), excess base salt | This compound, NMM hydrochloride salt[13] | Dicyclohexylurea (for DCC) or water-soluble urea (for EDC), HOBt adducts |
| Key Advantages | High reactivity, fast reactions, simple reagent setup. | Mild conditions, low racemization, good for hindered acids.[9][11] | Well-established, wide variety of reagents, good for solid-phase synthesis. |
| Potential Issues | High reactivity can lead to side reactions with sensitive substrates; moisture sensitive. | Requires stringent temperature control; potential for urethane byproduct.[9] | Can be inefficient for hindered substrates; potential for side reactions. |
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid. 2. Amine is protonated and non-nucleophilic. 3. Steric hindrance is too great for the conditions.[14] | 1. Ensure anhydrous conditions. For the mixed anhydride method, allow sufficient time for activation at low temperature before adding the amine. 2. Ensure at least one equivalent of base is present per equivalent of HCl generated (or per equivalent of amine salt used). 3. For highly hindered systems, consider switching to an acyl fluoride-based method or using a more potent catalyst like DMAP (catalytic amount).[2] |
| Formation of Anhydride Byproduct | Presence of water in the reaction mixture, leading to hydrolysis of the acyl chloride and subsequent reaction with another acyl chloride molecule. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[15] |
| Significant Racemization (for chiral acids) | 1. Reaction temperature is too high during activation/coupling. 2. Base is too strong or sterically unhindered (e.g., TEA). | 1. Strictly maintain low temperatures (-15 °C) during the formation of the mixed anhydride.[3] 2. Use a hindered base known to minimize racemization, such as N-methylmorpholine (NMM).[9] |
| Difficult Purification | Water-soluble byproducts (e.g., base hydrochloride salts) are co-extracting with the product. | Perform a thorough aqueous work-up. Multiple washes with dilute acid, base, and brine are critical. If issues persist, consider a simple filtration through a plug of silica gel before full chromatography. |
Safety and Handling
-
3-Chloropivaloyl Chloride & Thionyl Chloride: These reagents are corrosive, lachrymatory (tear-inducing), and react violently with water.[4][16] They must be handled in a well-ventilated chemical fume hood.[17] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4]
-
Solvents: Anhydrous solvents like DCM and THF are flammable and should be handled away from ignition sources.
-
Work-up: The quenching step can be exothermic. Add water or aqueous solutions slowly, especially if the reaction is at a large scale.
References
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 12. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 13. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. fishersci.com [fishersci.com]
- 17. westliberty.edu [westliberty.edu]
The Pivotal Role of 3-Chloropivalic Acid in Enhancing Drug Delivery: Applications and Protocols in Pharmaceutical Synthesis
Introduction: Unlocking Oral Bioavailability with a Versatile Building Block
In the landscape of modern drug development, the oral bioavailability of a therapeutic agent is a paramount determinant of its clinical success. Many potent drug molecules, particularly in the antiviral and antibiotic spheres, suffer from poor absorption when administered orally, limiting their efficacy and necessitating intravenous administration. 3-Chloropivalic acid, a seemingly simple chloro-substituted carboxylic acid, has emerged as a key player in overcoming this challenge. Its true value lies in its role as a precursor to the "pivoxil" moiety, a chemical group that, when attached to a parent drug, can significantly enhance its ability to be absorbed by the body. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in pharmaceutical synthesis, with a focus on the preparation of pivoxil ester prodrugs of antiviral and antibiotic agents. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data to support the strategic use of this versatile building block.
From this compound to the Pivoxil Moiety: A Synthetic Pathway
This compound (3-chloro-2,2-dimethylpropanoic acid) serves as a crucial starting material for the synthesis of key esterifying agents used to create pivoxil prodrugs. The journey from this chlorinated acid to the final prodrug involves a series of well-established chemical transformations. The primary reactive handle of this compound is its carboxylic acid group, which can be readily converted to the highly reactive acyl chloride, 3-chloropivaloyl chloride.[1] This acyl chloride is a versatile intermediate for various acylation reactions.[1][2]
The pivoxil moiety, formally known as a pivaloyloxymethyl group, is typically introduced using reagents like chloromethyl pivalate (POM-Cl) or iodomethyl pivalate (POM-I).[3] These reagents are synthesized from pivaloyl chloride, which can be derived from pivalic acid. The chlorination of pivaloyl chloride can yield 3-chloropivaloyl chloride.[4]
The overall synthetic strategy involves the esterification of a polar functional group (often a phosphate or carboxylate) on the parent drug molecule with the pivoxil group. This masks the polar group, increasing the lipophilicity of the drug and facilitating its passage through the lipid-rich membranes of the gastrointestinal tract. Once absorbed into the bloodstream, endogenous enzymes cleave the ester bond, releasing the active parent drug to exert its therapeutic effect.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway from this compound to pivoxil prodrugs.
Application in Antiviral Prodrug Synthesis
The pivoxil prodrug strategy has been particularly successful in the development of oral antiviral medications. Two prominent examples are adefovir dipivoxil and tenofovir disoproxil, both of which are used in the treatment of chronic hepatitis B virus (HBV) infection.
Adefovir Dipivoxil
Adefovir is an acyclic nucleotide analog with potent activity against HBV. However, its phosphonate group is highly polar, resulting in poor oral bioavailability. The conversion to adefovir dipivoxil, by esterifying the phosphonate group with two pivoxil moieties, dramatically improves its absorption.[5]
Table 1: Key Antiviral Pivoxil Prodrugs
| Parent Drug | Prodrug Name | Therapeutic Area | Pivoxil Reagent |
| Adefovir | Adefovir Dipivoxil | Antiviral (Hepatitis B) | Chloromethyl Pivalate |
| Tenofovir | Tenofovir Disoproxil | Antiviral (HIV, Hepatitis B) | Chloromethyl Isopropyl Carbonate* |
*Note: While structurally similar and serving the same purpose, Tenofovir Disoproxil utilizes an isoproxil carbonate linker, synthesized from chloromethyl isopropyl carbonate.[6]
Protocol 1: Synthesis of Adefovir Dipivoxil from Adefovir
This protocol outlines the general procedure for the synthesis of adefovir dipivoxil using chloromethyl pivalate.
Materials:
-
Adefovir
-
Chloromethyl pivalate
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Methyl-tert butyl ether (MTBE)
-
Purified water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend adefovir and potassium carbonate in DMF in a round bottom flask at room temperature (25-35 °C).[1]
-
Add chloromethyl pivalate to the suspension.[1]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mass and add ethyl acetate.[1]
-
Filter the mixture to remove inorganic salts.
-
To the filtrate, add purified water and separate the ethyl acetate layer.
-
Wash the organic layer with purified water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Add MTBE to the crude product and cool to 0-5 °C to induce crystallization.[1]
-
Wash the resulting solid with a chilled mixture of ethyl acetate and MTBE.
-
Dry the product under vacuum to yield adefovir dipivoxil.[1]
Diagram of Adefovir Dipivoxil Synthesis Workflow
Caption: Workflow for the synthesis of Adefovir Dipivoxil.
Application in Antibiotic Prodrug Synthesis
The utility of the pivoxil moiety extends to the field of antibiotics, particularly cephalosporins. Cefditoren pivoxil is an oral third-generation cephalosporin antibiotic. The pivoxil ester enhances its oral absorption, allowing for effective treatment of various bacterial infections.[7]
Cefditoren Pivoxil
The synthesis of cefditoren pivoxil involves the esterification of the carboxylic acid group of the cefditoren nucleus with iodomethyl pivalate.[8]
Protocol 2: Synthesis of Iodomethyl Pivalate from Chloromethyl Pivalate
This protocol describes the conversion of chloromethyl pivalate to the more reactive iodomethyl pivalate via a Finkelstein reaction.
Materials:
-
Chloromethyl pivalate
-
Potassium iodide (KI)
-
Dry acetone
-
Nitrogen gas
Procedure:
-
Dissolve chloromethyl pivalate in dry acetone in a flask under a nitrogen atmosphere.[3]
-
Add dry potassium iodide to the solution.
-
Stir the mixture at room temperature for 48 hours.[3]
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
The resulting clear solution contains iodomethyl pivalate and can be used directly in subsequent reactions.[3]
Protocol 3: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium
This protocol outlines the final esterification step to produce cefditoren pivoxil.
Materials:
-
Cefditoren sodium
-
Iodomethyl pivalate solution in acetone
-
Dichloromethane (DCM)
-
Anhydrous ethanol
-
1% Sodium bicarbonate solution
-
Purified water
Procedure:
-
React cefditoren sodium with iodomethyl pivalate under alkaline conditions at a low temperature (e.g., -40 °C) to form the cefditoren pivoxil solution.[8]
-
Add purified water to the solution to precipitate the crude cefditoren pivoxil.
-
Dissolve the crude product in a mixture of dichloromethane and anhydrous ethanol.[8]
-
Wash the organic solution with a 1% sodium bicarbonate solution and then with purified water.
-
Collect the organic phase and concentrate it under reduced pressure.
-
Dry the resulting solid to obtain cefditoren pivoxil with high purity.[8]
Conclusion and Future Perspectives
This compound, through its conversion to pivoxil-containing esterifying agents, plays a pivotal role in modern pharmaceutical synthesis. The ability to mask polar functional groups and enhance oral bioavailability has led to the successful development of important antiviral and antibiotic drugs. The protocols outlined in this application note provide a practical guide for the synthesis of these valuable prodrugs. As the demand for orally active therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly remain a cornerstone of innovative drug design and development. Future research may focus on developing more efficient and greener synthetic routes to pivoxil reagents and exploring their application to other classes of drugs with poor oral absorption profiles.
References
- 1. US20120238753A1 - Process for the preparation of adefovir dipivoxil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Process for preparing chloro-pivalyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]
- 6. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Gas Chromatographic Methods for the Analysis of 3-Chloropivalic Acid
Abstract
This application note provides a comprehensive guide to the analysis of 3-Chloropivalic acid, a crucial intermediate in pharmaceutical and chemical synthesis, using gas chromatography (GC). Direct analysis of this polar, low-volatility compound presents significant chromatographic challenges. To overcome these, this document details robust derivatization protocols, optimized GC conditions, and validation considerations essential for accurate and reproducible quantification. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring precise analytical characterization of this compound in various matrices.
Introduction: The Analytical Challenge
This compound (3-CPA) is a halogenated carboxylic acid whose accurate quantification is critical for process monitoring, impurity profiling, and quality control in pharmaceutical manufacturing. However, its inherent chemical properties—high polarity due to the carboxylic acid group and low volatility—make it unsuitable for direct GC analysis. Direct injection typically results in poor peak shape, broad and tailing peaks, and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector port.[1]
To circumvent these issues, a chemical modification step known as derivatization is necessary.[2] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester. This transformation is key to achieving the sharp, symmetrical peaks required for high-quality chromatographic separation and sensitive detection.[3][4] This note will focus on two primary derivatization strategies: silylation and esterification (alkylation).
Causality of Experimental Choices: Why Derivatization is Essential
The decision to employ derivatization is rooted in the fundamental principles of gas chromatography. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. For effective separation, analytes must be volatile enough to be transported by the carrier gas and thermally stable to withstand the high temperatures of the injector and column oven.
-
Volatility: The strong hydrogen bonding and polarity of the carboxylic acid group in 3-CPA significantly lower its vapor pressure, making it non-volatile at typical GC operating temperatures.
-
Polarity and Peak Shape: The active hydrogen of the carboxyl group can interact strongly with active sites on the GC column's stationary phase, leading to peak tailing and poor resolution.[1]
-
Thermal Stability: While 3-CPA is relatively stable, prolonged exposure to high temperatures in the injector can lead to degradation, compromising analytical accuracy.
By converting the -COOH group to a less polar and more volatile derivative, we mitigate these issues, enabling robust and reproducible analysis.
Experimental Protocols
3.1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The specific steps will depend on the sample matrix.
For Bulk Drug Substance or Reaction Mixtures:
-
Accurately weigh approximately 10-20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable organic solvent such as Dichloromethane (DCM), Methanol, or Acetonitrile. Ensure the chosen solvent is compatible with the subsequent derivatization step.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
If necessary, perform further serial dilutions to bring the concentration of 3-CPA into the desired analytical range (e.g., 1-100 µg/mL).
For Complex Matrices (e.g., Biological Fluids, Environmental Samples):
For more complex matrices, an extraction step is often required to isolate the 3-CPA and remove interfering substances.[5][6]
-
Liquid-Liquid Extraction (LLE):
-
Acidify the aqueous sample with an appropriate acid (e.g., HCl) to a pH of ~2 to ensure 3-CPA is in its protonated form.
-
Extract the sample with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Separate the organic layer, and if necessary, repeat the extraction.
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the derivatization solvent.
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase or anion exchange sorbent).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the 3-CPA with a suitable solvent.
-
Evaporate the eluate and reconstitute for derivatization.
-
Mandatory Visualization: Experimental Workflow
Caption: Overall workflow for the GC analysis of this compound.
3.2. Derivatization Protocols
Protocol 1: Silylation using BSTFA
Silylation is a robust and widely used technique for derivatizing carboxylic acids.[4][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent that reacts with the acidic proton of the carboxyl group to form a volatile trimethylsilyl (TMS) ester.
-
Pipette 100 µL of the prepared sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst).
-
Cap the vial tightly.
-
Heat the vial at 60-75°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Esterification (Alkylation) using Methanol
Esterification is another effective method, particularly for converting carboxylic acids to their methyl esters.[3] A patent for a related compound, 3-chloropropionyl chloride, describes a similar esterification process using methanol.[8]
-
Pipette 500 µL of the prepared sample solution into a 2 mL vial.
-
Add 500 µL of a 3N methanolic HCl solution (prepared by bubbling dry HCl gas through anhydrous methanol or by careful addition of acetyl chloride to cold methanol).
-
Cap the vial tightly.
-
Heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., a small amount of anhydrous sodium bicarbonate) if necessary, though direct injection is often possible.
-
Transfer the supernatant to an autosampler vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following table outlines the recommended starting conditions for the GC-MS analysis of derivatized 3-CPA. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, reliable instrumentation for this type of analysis. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of derivatized compounds.[9] |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize sensitivity. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension. |
| Oven Program | Initial: 70°C, hold 2 min | Ensures good focusing of the analytes at the head of the column. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate to ensure good separation from other components. | |
| Final Hold: 5 min | Ensures elution of any less volatile components. | |
| MSD Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full scan for initial method development and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized 3-CPA in a blank sample.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.[12]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery studies on a placebo or sample matrix.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Conclusion
The gas chromatographic analysis of this compound is effectively achieved through a well-designed derivatization strategy. Both silylation with BSTFA and esterification with methanolic HCl provide volatile and thermally stable derivatives suitable for GC-MS analysis. The detailed protocols and instrumental conditions provided in this application note serve as a robust starting point for method development and validation. By carefully controlling sample preparation, derivatization, and chromatographic parameters, researchers can achieve accurate, precise, and reliable quantification of this compound, ensuring the quality and consistency of their processes and products.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. gcms.cz [gcms.cz]
- 4. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 5. biotage.com [biotage.com]
- 6. organomation.com [organomation.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
Application Notes & Protocols: Derivatization of 3-Chloropivalic Acid for Analytical Purposes
Prepared by: Gemini, Senior Application Scientist
Introduction and Analytical Challenges
3-Chloropivalic acid, also known as 3-chloro-2,2-dimethylpropanoic acid, is a halogenated carboxylic acid that serves as a key intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1] Accurate quantification of this analyte is critical for process monitoring, quality control, and metabolic studies in drug development.
Direct analysis of this compound, particularly by Gas Chromatography (GC), presents significant challenges. The primary obstacle is the presence of the polar carboxylic acid functional group. This group imparts several undesirable properties for GC analysis:
-
Low Volatility: The ability to form strong hydrogen bonds means that high temperatures are required to vaporize the analyte, which can exceed the thermal stability limits of the compound or the GC column.[2][3]
-
Poor Peak Shape: The active hydrogen of the carboxyl group can interact with active sites (e.g., silanol groups) on the GC injector liner and column, leading to significant peak tailing and poor chromatographic resolution.[4][5]
-
Thermal Instability: At the high temperatures often required for volatilization, carboxylic acids can be prone to thermal degradation, leading to inaccurate quantification.[6]
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process converts the polar, non-volatile carboxylic acid into a more volatile, less polar, and thermally stable derivative suitable for GC analysis.[3][7][8] The two most effective and widely adopted strategies for carboxylic acids are Silylation and Esterification .
Strategic Approach: Silylation for Rapid and Efficient Analysis
Silylation is a robust and highly efficient derivatization technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4][7] This conversion dramatically increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.[3][4]
Causality of Experimental Choice: We select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% Trimethylchlorosilane (TMCS) catalyst as the preferred reagent system. BSTFA is a powerful silylating agent, and its byproducts are highly volatile, which prevents interference with the analyte peak during chromatography.[9] The TMCS catalyst is crucial as it significantly enhances the reactivity of the BSTFA, ensuring a rapid and complete derivatization, even for potentially hindered molecules.[4][9][10] This one-step reaction is performed directly in an autosampler vial, minimizing sample handling and potential for error.
Experimental Workflow: Silylation of this compound
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. unitedchem.com [unitedchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-Chloropivalic Acid
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Chloropivalic acid. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and concentration is paramount. The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a low-pH phosphate buffer, coupled with UV detection at 210 nm. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed experimental procedures, and full validation according to ICH Q2(R1) guidelines.[1][2][3]
Introduction
This compound (3-chloro-2,2-dimethylpropanoic acid) is a halogenated carboxylic acid serving as a key building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[4] Its purity directly impacts the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential for process monitoring and quality control.
The primary analytical challenge with small, polar carboxylic acids like this compound is achieving adequate retention on traditional non-polar stationary phases.[5][6] Furthermore, the molecule lacks a significant chromophore, making sensitive UV detection difficult.[7] This method overcomes these challenges by carefully controlling the mobile phase pH to suppress analyte ionization and utilizing a low wavelength for UV detection where the carboxyl group exhibits absorbance.[8][9]
Chromatographic Principle
The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar.[10][11] this compound has a predicted pKa of approximately 4.12.[12] By maintaining the mobile phase pH significantly below the pKa (at pH 2.8), the carboxylic acid functional group remains in its protonated, non-ionized form (R-COOH).[8][10] This increases the molecule's overall hydrophobicity, allowing for effective partitioning with the C18 stationary phase and resulting in adequate retention and sharp, symmetrical peaks. Detection is performed at 210 nm, capitalizing on the UV absorbance of the carboxyl functional group.[9][13]
Materials and Methods
Reagents and Standards
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade, UV Cutoff ≤190 nm)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)
-
Water (HPLC/Milli-Q Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable.
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.8) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 650 mL of HPLC-grade water.
-
Adjust the pH of the aqueous solution to 2.8 using ~85% phosphoric acid.
-
Add 350 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the final solution for 15 minutes using sonication or vacuum filtration.
Protocol 2: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of this compound. Dissolve and dilute the sample with the mobile phase to bring the final concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove particulates.
Analytical Workflow and Logic
The following diagrams illustrate the overall experimental process and the logical steps taken during method development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 5. hplc.eu [hplc.eu]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scioninstruments.com [scioninstruments.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. waters.com [waters.com]
- 12. Page loading... [guidechem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols for the Selective Reduction of 3-Chloropivalic Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for the reduction of 3-Chloropivalic acid. Recognizing the presence of two reducible functional groups—a carboxylic acid and an alkyl chloride—this guide moves beyond a single protocol to offer a strategic analysis of different reduction pathways. We present detailed, field-proven protocols for two distinct and selective transformations: 1) Reductive dehalogenation to yield Pivalic acid using catalytic hydrogenation with Raney® Nickel, and 2) Chemoselective reduction of the carboxylic acid to produce 3-Chloro-2,2-dimethylpropan-1-ol using a borane complex. The causality behind experimental choices, critical safety precautions, and methods for product characterization are explained in depth to ensure procedural integrity and reproducibility.
Strategic Analysis: The Challenge of Selectivity
This compound presents a classic chemoselectivity challenge in synthetic chemistry. The molecule contains two distinct functional groups susceptible to reduction: a carboxylic acid and a carbon-chlorine bond. The choice of reducing agent and reaction conditions is therefore paramount, as it directly dictates the final product. A non-selective or overly harsh reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), would likely reduce both functional groups, leading to neopentyl alcohol.[1][2] Therefore, a successful protocol requires a nuanced approach to target one group while preserving the other.
The primary synthetic routes explored in this guide are:
-
Pathway A: Reductive Dehalogenation: This pathway targets the C-Cl bond, replacing the chlorine atom with hydrogen to yield Pivalic acid. This is typically achieved via catalytic hydrogenation.
-
Pathway B: Carboxylic Acid Reduction: This pathway selectively reduces the carboxylic acid to a primary alcohol, yielding 3-Chloro-2,2-dimethylpropan-1-ol, while leaving the C-Cl bond intact. This requires a milder, more selective reducing agent.
Figure 1: Selective reduction pathways for this compound.
Protocol I: Reductive Dehalogenation to Pivalic Acid via Catalytic Hydrogenation
This protocol details the removal of the chlorine atom using Raney® Nickel, a highly active hydrogenation catalyst renowned for its efficacy in desulfurization and reductive dehalogenation.[3][4][5]
Principle of Method
Raney® Nickel is a fine-grained, porous nickel catalyst with a high surface area.[6] It is prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide, which leaches out the aluminum and leaves a high-surface-area nickel framework saturated with hydrogen.[5] In this reaction, this compound is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of the Raney® Nickel catalyst. The catalyst facilitates the cleavage of the C-Cl bond and the subsequent addition of hydrogen.
Critical Safety Considerations
-
Raney® Nickel: Activated Raney® Nickel is pyrophoric and may ignite spontaneously if exposed to air while dry.[7] It must always be handled as a slurry under water or the reaction solvent.[8] Use non-sparking tools for transfers.[9]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources.[9] Ensure all glassware is properly secured and the system is leak-tested.
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical safety goggles, and appropriate gloves are mandatory.[8]
Experimental Protocol
Table 1: Reagents and Conditions for Reductive Dehalogenation
| Parameter | Value | Notes |
| Reactant | This compound | 5.00 g (32.7 mmol) |
| Catalyst | Raney® Nickel 2800 (50% slurry in water) | ~0.5 g (slurry weight) |
| Solvent | Methanol | 100 mL |
| Base | Sodium Hydroxide (NaOH) | 1.31 g (32.7 mmol) |
| Hydrogen Source | H₂ gas balloon or Parr apparatus | Maintain positive pressure |
| Reaction Temperature | Room Temperature (~25 °C) | |
| Reaction Time | 4-8 hours | Monitor by TLC or LC-MS |
| Theoretical Yield | Pivalic Acid | 3.34 g |
Step-by-Step Procedure:
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 32.7 mmol) and Methanol (100 mL).
-
Neutralization: In a separate beaker, dissolve Sodium Hydroxide (1.31 g, 32.7 mmol) in a minimal amount of water and add it dropwise to the reaction flask. This neutralizes the carboxylic acid, improving its solubility and preventing potential side reactions.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry (~0.5 g) to the reaction mixture. Caution: Ensure the catalyst is added to the solvent and not the dry flask to prevent ignition.[7]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one neck of the flask via a septum and needle. For larger scales or higher pressures, a Parr hydrogenation apparatus should be used. Purge the flask by evacuating and refilling with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.[10]
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a small plug of Celite® to remove the catalyst, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. [8] Immediately quench the filter cake with plenty of water.
-
Workup - Isolation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure.
-
Acidification & Extraction: Add 50 mL of water to the residue and acidify to pH ~2 with 2M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Pivalic acid as a solid.
Workflow Visualization
Figure 2: Experimental workflow for reductive dehalogenation.
Protocol II: Chemoselective Reduction of Carboxylic Acid to 3-Chloro-2,2-dimethylpropan-1-ol
This protocol employs Borane Tetrahydrofuran Complex (BH₃·THF), a reagent known for its ability to reduce carboxylic acids efficiently while being less reactive towards many other functional groups, including alkyl halides, compared to stronger hydrides like LiAlH₄.[11]
Principle of Method
Unlike LiAlH₄, which is a source of the nucleophilic hydride ion (H⁻), borane acts as a Lewis acid.[11] It first coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards reduction. The subsequent transfer of hydride from the borane complex proceeds through an acyloxyborane intermediate, which is further reduced to the primary alcohol. This mechanism avoids the harsh basicity of LiAlH₄ and provides the chemoselectivity needed to preserve the C-Cl bond.
Critical Safety Considerations
-
Borane-THF Complex (BH₃·THF): This reagent is moisture-sensitive and flammable. It reacts with water to release flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use inhibitor-free THF for best results, but always check for peroxides before use, especially before distillation.
-
Reaction Quench: The quenching of excess borane with methanol is exothermic and produces hydrogen gas. The addition must be done slowly and in a controlled manner, preferably in an ice bath.
Experimental Protocol
Table 2: Reagents and Conditions for Carboxylic Acid Reduction
| Parameter | Value | Notes |
| Reactant | This compound | 5.00 g (32.7 mmol) |
| Reducing Agent | 1.0 M BH₃·THF solution | 49 mL (49 mmol, 1.5 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 50 mL |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C, then warm to RT. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
| Quenching Agent | Methanol | Added slowly at 0 °C |
| Theoretical Yield | 3-Chloro-2,2-dimethylpropan-1-ol | 4.47 g |
Step-by-Step Procedure:
-
Preparation: Assemble a 250 mL three-neck round-bottom flask, previously oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reactant Addition: Dissolve this compound (5.00 g, 32.7 mmol) in anhydrous THF (50 mL) and add it to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reducing Agent Addition: Add the 1.0 M solution of BH₃·THF (49 mL, 49 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below 10 °C. Note: Evolution of hydrogen gas will be observed as the acidic proton of the carboxylic acid reacts first.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under the nitrogen atmosphere.
-
Monitoring: Follow the disappearance of the starting material using TLC (a more polar spot for the product alcohol should appear).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess borane complex until gas evolution ceases.
-
Workup - Borate Ester Hydrolysis: Add 50 mL of 1M HCl and stir the mixture for 1 hour at room temperature to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloropivalic Acid
This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of 3-Chloropivalic acid in their synthetic processes. This document provides a comprehensive troubleshooting guide, frequently asked questions, and detailed protocols to address common challenges encountered during synthesis.
Introduction
This compound, also known as 3-chloro-2,2-dimethylpropionic acid, is a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The most prevalent synthetic route is the free-radical chlorination of pivalic acid. While seemingly straightforward, this reaction is often plagued by issues such as low conversion, over-chlorination, and difficult purification, all of which can significantly impact the final yield. This guide offers expert insights and practical solutions to navigate these obstacles.
Core Synthesis Pathway: Free-Radical Chlorination of Pivalic Acid
The synthesis of this compound is typically achieved through the free-radical halogenation of pivalic acid.[2] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, usually initiated by UV light or a chemical radical initiator.[2][3]
Caption: Free-radical chlorination pathway for this compound synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound and offers targeted solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| YLD-01 | Low Conversion of Pivalic Acid | 1. Insufficient Initiation: Inadequate UV light intensity or low concentration/degradation of the chemical initiator. 2. Low Reaction Temperature: The rate of radical formation and propagation is too slow. 3. Presence of Inhibitors: Radical scavengers (e.g., oxygen, certain impurities) in the reagents or solvent can terminate the chain reaction. | 1. Optimize Initiation: Verify the output of the UV lamp. If using a chemical initiator like AIBN, use a fresh batch and consider a slight increase in its molar percentage. 2. Temperature Adjustment: Gradually increase the reaction temperature. A common range for this type of chlorination is between 60°C and 115°C.[1] Monitor the reaction progress closely. 3. Purify Starting Materials: Use purified pivalic acid and ensure solvents are anhydrous and free of inhibitors. Purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before starting the reaction can remove dissolved oxygen. |
| PUR-01 | High Levels of Dichlorinated Byproducts | Over-chlorination: An excess of chlorine or prolonged reaction time can lead to the formation of dichlorinated and other polychlorinated species.[4] | Control Stoichiometry and Reaction Time: 1. Controlled Chlorine Addition: Introduce chlorine gas at a slow, controlled rate to maintain a low concentration in the reaction mixture. 2. Molar Ratio: Employ a slight molar excess of pivalic acid to chlorine. 3. Reaction Monitoring: Use Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the mono- and di-chlorinated products. Stop the reaction when the optimal ratio is achieved. |
| PUR-02 | Formation of Pivalic Anhydride | Presence of Water: Trace moisture in the reagents or glassware can lead to the formation of pivalic anhydride at elevated temperatures. | Maintain Anhydrous Conditions: 1. Dry Glassware: Thoroughly dry all glassware in an oven prior to use. 2. Anhydrous Reagents: Use anhydrous pivalic acid and solvents. 3. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture. |
| ISO-01 | Difficulties in Product Isolation | Similar Physical Properties: Unreacted pivalic acid and this compound have close boiling points, making separation by simple distillation challenging. | Advanced Purification Techniques: 1. Fractional Distillation: Utilize a high-efficiency distillation column (e.g., Vigreux or packed column) under reduced pressure to improve separation. 2. Crystallization: this compound is a solid at room temperature with a melting point of 41-43°C.[5] Recrystallization from a non-polar solvent like hexane or heptane can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorination of pivalic acid?
The ideal temperature is a compromise between reaction rate and selectivity. While higher temperatures accelerate the reaction, they can also promote the formation of undesirable byproducts. A temperature range of 60-115°C is generally effective, but the optimal temperature should be determined experimentally for your specific setup.[1]
Q2: Is UV light or a chemical initiator like AIBN better for this reaction?
Both methods are viable and the choice often depends on the scale and available equipment.
-
UV Light: Provides "clean" initiation without adding chemical impurities. However, ensuring uniform light penetration can be challenging in larger or denser reaction mixtures.[2]
-
Chemical Initiators (e.g., AIBN): Offer more uniform initiation throughout the reaction volume and are often more convenient for laboratory-scale synthesis. The trade-off is the potential for introducing impurities from the initiator's decomposition products.
Q3: How can I effectively monitor the reaction's progress?
Gas Chromatography (GC) is the most effective method. By taking small aliquots from the reaction mixture at regular intervals and analyzing them, you can quantify the consumption of pivalic acid and the formation of this compound and its dichlorinated byproducts. This data is crucial for determining the optimal point to stop the reaction, thereby maximizing the yield of the desired product.
Q4: What are the key safety precautions for this synthesis?
-
Chlorine Gas: Chlorine is highly toxic and corrosive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator with an acid gas cartridge.
-
Hydrogen Chloride (HCl) Gas: This reaction generates HCl gas as a byproduct. The reaction setup must include a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the evolved HCl.
-
Exothermic Reaction: Free-radical chlorinations can be exothermic. Monitor the internal temperature of the reaction and have a cooling bath on standby to manage any potential thermal runaway.
-
Pressure Management: The evolution of HCl gas can cause pressure buildup. Ensure the reaction apparatus is not a closed system and is safely vented through the scrubber.
Experimental Protocol: Synthesis of this compound
This protocol serves as a general guideline. Optimization may be necessary based on your specific laboratory conditions and equipment.
Materials:
-
Pivalic acid
-
Chlorine gas
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Anhydrous solvent (optional, e.g., carbon tetrachloride or dichlorobenzene)
-
Nitrogen or Argon gas
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Magnetic stirrer
-
Heating mantle
-
Gas scrubber
-
Separatory funnel
-
Fractional distillation apparatus or crystallization dishes
Caption: A generalized experimental workflow for the synthesis of this compound.
Procedure:
-
Preparation: Assemble a dry three-neck flask with a magnetic stirrer, reflux condenser, gas inlet tube, and thermometer. Connect the condenser outlet to a gas scrubber.
-
Charging Reagents: Charge the flask with pivalic acid and the chemical initiator (if used).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature while stirring.
-
Chlorination: If using UV initiation, turn on the lamp. Slowly bubble chlorine gas into the reaction mixture through the gas inlet tube. Control the flow rate to maintain a steady temperature.
-
Monitoring: Take samples periodically for GC analysis to track the reaction's progress.
-
Completion: Once the desired conversion is reached, stop the chlorine flow and turn off the heat and/or UV lamp. Allow the mixture to cool.
-
Workup: Dilute the reaction mixture with a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize HCl. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by either fractional distillation under vacuum or by recrystallization from a suitable solvent.
References
- 1. Page loading... [guidechem.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 4. Chlorination - Wordpress [reagents.acsgcipr.org]
- 5. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
Technical Support Center: Purification of Crude 3-Chloropivalic Acid
Welcome to the technical support center for the purification of 3-Chloropivalic acid (also known as 3-Chloro-2,2-dimethylpropionic acid). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. We will delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to ensure you can achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and characteristics of this compound.
Q1: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is the first step in designing a purification strategy. This compound is a solid at room temperature, which makes recrystallization a primary candidate for purification. Its high boiling point necessitates vacuum distillation if a distillation approach is chosen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13511-38-1 | [1] |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | |
| Appearance | White to off-white powder or lump | [3] |
| Melting Point | 41-45 °C | [1] |
| Boiling Point | 215 °C (at 760 mmHg) | [1] |
| Purity (Typical) | >98.0% (GC) available commercially | |
Q2: What are the primary safety concerns when handling crude or pure this compound?
Safety is paramount. This compound is classified as a corrosive substance. Always consult the latest Safety Data Sheet (SDS) before beginning work.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles), and a face shield.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Do not breathe dust or mists. Wash hands and skin thoroughly after handling.[4]
-
Spills: Absorb spillage to prevent material damage. Neutralize with a suitable agent like sodium bicarbonate before cleanup.
Q3: What are the likely impurities in crude this compound?
The impurity profile depends heavily on the synthetic route. A common method is the chlorination of pivalic acid.[3]
-
Unreacted Starting Material: Pivalic acid.
-
Reaction Intermediates: Pivaloyl chloride may be present if using chlorinating agents like thionyl chloride or phosphorus trichloride.[5]
-
Over-chlorinated Byproducts: Dichloro- or trichloro-pivalic acid derivatives. While less common for this specific molecule, analogous reactions show this pattern.[6]
-
Residual Reagents/Solvents: Chlorinating agents (e.g., sulfuryl chloride), catalysts, and solvents used during the synthesis and initial workup.
Purification Strategy Overview
The choice of purification technique is dictated by the impurity profile, the required final purity, and the scale of the experiment. The following diagram outlines a general workflow for purifying crude this compound.
Caption: General workflow for the purification of this compound.
Technique 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying this compound, leveraging the principle that solubility increases with temperature.[7] A good solvent will dissolve the compound when hot but have low solubility when cold, leaving impurities behind in the "mother liquor."[8]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Conduct small-scale solubility tests. Given the molecule's polar carboxylic acid head and nonpolar alkyl tail, solvents like heptane, hexane, or a mixture of toluene and heptane are good starting points. The goal is to find a solvent where the acid is sparingly soluble at room temperature but fully soluble near the solvent's boiling point.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., start with 20-30 mL of heptane). Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves.[9] Adding excess solvent will significantly reduce your final yield.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. The final purity can be assessed by melting point determination and/or another analytical technique.[10]
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
Q: My compound oiled out instead of crystallizing. What happened and how do I fix it? A: This typically occurs when the melting point of your impure solid is lower than the boiling point of the solvent. The compound melts before it dissolves. To fix this, reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly. Alternatively, switch to a solvent with a lower boiling point.[11]
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do? A: This usually means your solution is either not saturated enough or is supersaturated and requires a nucleation site. First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form. If that fails, add a tiny "seed crystal" of the crude material.[11] If neither works, your solution is likely not saturated; you will need to boil off some of the solvent and attempt to cool it again.[11]
Q: My final yield is very low. Where did my product go? A: A low yield can result from several factors[11]:
-
Using too much solvent: A significant portion of your product remains dissolved in the mother liquor. You can try to evaporate some of the solvent from the filtrate to obtain a second, though likely less pure, crop of crystals.
-
Washing with too much cold solvent: Even cold solvent will dissolve some product. Use only the minimum amount necessary to rinse the crystals.
-
Premature crystallization: The product crystallized in the funnel during a hot filtration step. To prevent this, use fluted filter paper for speed and keep the funnel and receiving flask hot.
Technique 2: Vacuum Distillation
For liquid impurities or solid impurities that are non-volatile, vacuum distillation can be an effective purification method. Given the high boiling point of this compound (215 °C), distillation at atmospheric pressure is not recommended as it may lead to decomposition.
Troubleshooting Vacuum Distillation
Q: My compound appears to be decomposing in the distillation pot. How can I prevent this? A: Decomposition is a sign that the temperature is too high. The purpose of the vacuum is to lower the boiling point. Ensure your vacuum system is pulling a strong, stable vacuum (typically <1 mmHg for high-boiling compounds). Check all joints for leaks. A lower pressure will allow the compound to distill at a lower temperature.
Q: The pressure in my setup is unstable, making it difficult to collect a clean fraction. A: Pressure fluctuations are almost always due to leaks in the system. Check that all glass joints are properly sealed and clamped. Ensure the vacuum pump is in good working order and the oil is clean. Outgassing from the crude material can also cause initial pressure instability; allow the system to degas at a lower temperature before increasing the heat to the distillation point.
Q: My product solidified in the condenser, blocking the apparatus. A: This happens because the melting point of this compound (~42 °C) is above room temperature. Use a condenser with a wider bore or one that is jacketed and can be warmed with circulating water (e.g., at 50-55 °C) to keep the product in a liquid state as it passes into the receiving flask.
Technique 3: Preparative Liquid Chromatography
When very high purity is required, or when impurities are structurally very similar to the product, preparative liquid chromatography (LC) is the method of choice.[12] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13]
Troubleshooting Preparative LC
Q: I am getting poor separation (peak overlap) between my product and an impurity. A: Poor resolution requires method optimization.[12]
-
Change the Mobile Phase: Adjust the solvent ratio (e.g., hexane/ethyl acetate) to find an isocratic or gradient condition that better separates the compounds. Adding a small amount of acetic acid to the mobile phase can improve the peak shape for carboxylic acids by preventing tailing.
-
Reduce Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material injected onto the column.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the selectivity of your stationary phase may be insufficient. Consider switching from standard silica gel to a different stationary phase (e.g., a diol- or cyano-bonded phase).
Q: I can't find my compound after the run. Where did it go? A: There are a few possibilities:
-
Irreversible Binding: The compound may have bound irreversibly to the stationary phase. This can happen with highly polar compounds on silica gel.
-
Decomposition: The compound may be unstable on the stationary phase (e.g., silica gel can be acidic). Running a small analytical sample first can help diagnose this issue.[14]
-
It's still on the column: You may not have used a strong enough mobile phase to elute it. Try flushing the column with a much more polar solvent system.
References
- 1. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 2. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. moravek.com [moravek.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting low conversion rates in 3-Chloropivalic acid esterification
Welcome to the technical support center for the esterification of 3-Chloropivalic acid. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with this specific transformation. The inherent steric hindrance of the pivaloyl backbone, combined with the electronic effects of the chloro- substituent, can present unique difficulties. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve low conversion rates and other common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of this compound with a primary alcohol is stalling at 50-60% conversion, even after prolonged heating. What is the primary cause?
This is the most common issue encountered and is almost always rooted in the fundamental principles of the Fischer-Speier esterification reaction.
Core Issue: Chemical Equilibrium
The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction reaches a state of equilibrium where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal.[3] Without intervention, the equilibrium constant (K_eq_) for standard esterifications is often not large enough to favor complete conversion, leading to the stall you are observing.
Causality Explained:
-
Le Châtelier's Principle: The presence of a product (water) in the reaction mixture actively promotes the reverse reaction—hydrolysis of your ester back to the starting materials.[4] To achieve high conversion, you must actively shift the equilibrium to the product side.
-
Steric Hindrance: this compound is a derivative of pivalic acid, which is notoriously sterically hindered due to the bulky tert-butyl group adjacent to the carbonyl. This steric bulk impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon, slowing the rate at which equilibrium is reached and exacerbating any issues that prevent the reaction from going to completion.[1]
Troubleshooting Workflow: Forcing the Equilibrium
Q2: How do I effectively remove water from the reaction? I've tried adding sulfuric acid, but it's not enough.
While concentrated sulfuric acid is an excellent catalyst, its secondary role as a dehydrating agent is often insufficient on its own to drive the reaction to completion, especially with hindered substrates.[5][6][7] More robust methods are required.
Solution 1: Physical Water Removal (Dean-Stark Apparatus)
This is the most effective and common industrial method. It involves using a solvent that forms a low-boiling azeotrope with water.
-
Principle: The reaction is heated to reflux in a suitable solvent (e.g., toluene, hexane).[2] The vapor, containing both the solvent and water, travels into the Dean-Stark trap. Upon condensation, the immiscible water separates and collects in the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask. This physically removes water, irreversibly driving the reaction forward.[8]
Experimental Protocol: Dean-Stark Esterification
-
Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), the alcohol (1.2-1.5 eq), an acid catalyst (see Q3), and a suitable solvent (see table below).
-
Heating: Heat the mixture to a steady reflux. You should observe the condensate collecting in the trap.
-
Monitoring: Continue the reflux until no more water collects in the trap and/or reaction progress is confirmed by TLC or GC analysis.
-
Workup: Cool the reaction, then proceed with a standard aqueous workup to remove the acid catalyst.
Table 1: Solvent Selection for Azeotropic Water Removal
| Solvent | Boiling Point (°C) | Azeotrope B.P. (°C) | % Water in Azeotrope |
|---|---|---|---|
| Toluene | 111 | 85 | ~20% |
| Hexane | 69 | 61 | ~6% |
| Cyclohexane | 81 | 69 | ~9% |
Solution 2: Chemical Water Removal (Molecular Sieves)
For smaller-scale reactions where a Dean-Stark setup is impractical, activated molecular sieves can be used.
-
Protocol: Add freshly activated 4Å molecular sieves (as a rule of thumb, ~100g per mole of water to be removed) to the reaction mixture at the start. The sieves will trap the water as it is formed.[9]
Q3: My reaction is extremely slow. Is sulfuric acid the best catalyst? What are my alternatives?
For sterically hindered acids like this compound, the choice of catalyst is critical. While sulfuric acid works, other catalysts may offer improved performance.
Problem: Inefficient Protonation and Nucleophilic Attack
The reaction rate is dependent on the efficient protonation of the carboxylic acid's carbonyl group, making it a better electrophile for attack by the weakly nucleophilic alcohol.[4][10] The steric hindrance around the carbonyl can make this process sluggish.
Catalyst Comparison
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 1-5 mol% | Inexpensive, acts as a dehydrating agent.[9][11] | Can cause charring/side reactions at high T. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 1-5 mol% | Solid, easier to handle, less charring.[9] | Less effective as a dehydrating agent. |
| Scandium(III) Triflate (Sc(OTf)₃) | Lewis Acid | 0.1-1 mol% | Highly effective for hindered substrates, mild.[2] | Expensive. |
| Bismuth(III) Triflate (Bi(OTf)₃) | Lewis Acid | 1-2 mol% | Activates less reactive reagents like pivalic anhydride.[12] | Expensive. |
Recommendation: For this compound, p-Toluenesulfonic acid is an excellent first alternative to sulfuric acid, often providing cleaner reactions. If conversion rates are still too low, a Lewis acid catalyst like Sc(OTf)₃ should be investigated.
Q4: I've tried everything and the Fischer esterification is still not working. Is there a more robust, non-equilibrium method?
Yes. When equilibrium methods fail, the most reliable strategy is to convert the carboxylic acid into a highly reactive intermediate, such as an acid chloride . This approach is not reversible and typically proceeds to completion under mild conditions.
Two-Step Acid Chloride Protocol
Step 1: Formation of 3-Chloropivaloyl Chloride The carboxylic acid is activated using an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Setup: In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gas).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the acid at room temperature. A small amount of DMF can be used as a catalyst.
-
Reaction: Gently heat the mixture to reflux (typically 50-70°C) for 1-2 hours until gas evolution ceases.
-
Isolation: The excess thionyl chloride is removed by distillation or under vacuum to yield the crude 3-Chloropivaloyl chloride, which is often used directly in the next step.
Step 2: Esterification of the Acid Chloride The highly electrophilic acid chloride reacts rapidly with the alcohol.
-
Setup: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere (N₂).
-
Addition: Cool the solution in an ice bath (0°C). Slowly add the crude 3-Chloropivaloyl chloride (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Perform a standard liquid-liquid extraction. The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, then with brine, dried, and concentrated to yield the ester.[13]
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 10. cerritos.edu [cerritos.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Preventing decomposition of 3-Chloropivalic acid during reactions
An essential reagent in pharmaceutical and agrochemical synthesis, 3-Chloropivalic acid (3-CPA), offers a robust building block for introducing the neopentyl moiety. However, its reactivity can also be a source of frustration for researchers, as it is susceptible to decomposition under various reaction conditions, leading to yield loss and complex purification challenges.
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into preventing the degradation of this compound. As Senior Application Scientists, we explain not just the "how" but the "why" behind these recommendations, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding 3-CPA stability.
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition routes for 3-CPA are dehydrochlorination and nucleophilic substitution (including hydrolysis).
-
Dehydrochlorination: Under basic conditions, especially at elevated temperatures, 3-CPA can undergo an elimination reaction to form 3,3-dimethylacrylic acid and a chloride salt.
-
Hydrolysis: The primary chloride is susceptible to hydrolysis, particularly in the presence of strong bases or water at high temperatures, yielding 3-hydroxypivalic acid.[1][2]
-
Other Nucleophilic Substitutions: Other nucleophiles present in the reaction mixture can displace the chloride, leading to various byproducts.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of 3-CPA. It should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1][3] Storage at room temperature is generally acceptable, but always refer to the supplier's specific recommendations.[3][4] Avoid storing it near strong bases, oxidizing agents, or in areas with high humidity to prevent degradation over time.[5][6]
Q3: My reaction mixture is turning brown. Is this related to 3-CPA decomposition?
A3: While color change can have many sources, it can indicate decomposition, especially if accompanied by the formation of unexpected byproducts. Degradation pathways can sometimes lead to the formation of reactive intermediates that polymerize or engage in secondary reactions to produce colored impurities. It is crucial to analyze the mixture (e.g., via TLC, LC-MS) to identify the source of the color.
Troubleshooting Guide: Identifying and Solving Decomposition Issues
When experiments with this compound go awry, a systematic approach to troubleshooting is key. This guide helps you diagnose and resolve common problems.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting unexpected results in reactions involving 3-CPA.
Caption: Troubleshooting workflow for 3-CPA decomposition.
Problem: Significant Dehydrochlorination Observed
-
Symptom: Your analytical data (e.g., GC-MS, LC-MS) shows a significant peak corresponding to the mass of 3,3-dimethylacrylic acid. 1H NMR may show vinylic protons.
-
Causality: Dehydrochlorination is an E2 elimination reaction. Its rate is highly dependent on the strength of the base and the reaction temperature. Strong, non-hindered bases like potassium hydroxide or sodium ethoxide will aggressively promote this side reaction.
-
Solutions:
-
Temperature Control: Lower the reaction temperature. Run initial trials at 0 °C or even -20 °C. While this will slow your desired reaction, it will often suppress the elimination pathway more significantly.
-
Base Selection: This is the most critical factor. Switch to a non-nucleophilic, sterically hindered base. These bases are poor nucleophiles and are less likely to promote elimination.
-
| Base Type | Examples | Suitability for Suppressing Dehydrochlorination |
| Strong, Hindered | DBU, DBN | Good |
| Weak, Hindered | DIPEA, 2,6-Lutidine | Excellent |
| Inorganic Carbonates | K2CO3, Cs2CO3 | Moderate (can still promote at high temps) |
| Hydroxides/Alkoxides | NaOH, KOH, NaOEt | Poor (Strongly promotes elimination) |
Problem: Hydrolysis to 3-Hydroxypivalic Acid
-
Symptom: A highly polar byproduct is observed, often spotting near the baseline on normal-phase TLC. LC-MS data shows a mass corresponding to the replacement of -Cl with -OH.
-
Causality: Water, acting as a nucleophile, attacks the carbon bearing the chlorine. This SN2 reaction is accelerated by heat and basic conditions that may deprotonate water, forming the much more potent hydroxide nucleophile.
-
Solutions:
-
Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. If reagents are hygroscopic, dry them appropriately.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Scrutinize Reagents: Ensure your starting materials, particularly bases or salts, are anhydrous. For example, commercially available potassium carbonate can contain significant amounts of water.
-
Key Decomposition Pathways
Understanding the potential transformations of this compound is fundamental to preventing them.
Caption: Major decomposition pathways of this compound.
Validated Protocol: General Procedure for Amide Coupling
This protocol for forming an amide bond with a primary amine is designed to minimize the decomposition of this compound.
Objective: To couple this compound with a generic primary amine (R-NH2) with minimal side reactions.
Methodology:
-
Preparation (Anhydrous Conditions):
-
Dry a round-bottom flask and magnetic stir bar in a 120 °C oven overnight and allow to cool in a desiccator.
-
Assemble the flask under a positive pressure of dry nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the 3-CPA solution dropwise to the stirred amine solution.
-
Add N,N'-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Finally, add the coupling agent, for example, HATU (1.1 eq), as a solid in one portion.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed.
-
-
Workup & Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
Causality of Choices:
-
DIPEA: A hindered, non-nucleophilic base is chosen to activate the carboxylic acid without promoting dehydrochlorination.[2]
-
0 °C Start: Starting the reaction cold and allowing it to warm slowly provides kinetic control, favoring the desired coupling over higher activation energy decomposition pathways like elimination.
-
Anhydrous DCM: An aprotic, anhydrous solvent is used to prevent hydrolysis.
By implementing these informed strategies, researchers can significantly improve reaction outcomes, achieving higher yields and purer products when working with this compound.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 4. This compound | 13511-38-1 | TCI AMERICA [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Issues with 3-Chloropivalic acid solubility in reaction media
Welcome to the technical support center for 3-Chloropivalic acid (also known as 3-chloro-2,2-dimethylpropanoic acid). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on overcoming solubility issues that can impede reaction progress and lower yields.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a white to off-white crystalline solid.[1] Key physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13511-38-1 | [1] |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | [1] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | 215 °C | [1] |
| Predicted pKa | 4.12 ± 0.10 | [1] |
Q2: In which solvents is this compound generally soluble?
Due to its molecular structure, which includes a polar carboxylic acid group and a nonpolar alkyl framework, this compound exhibits solubility in a range of organic solvents.[2] However, its solubility can be limited in highly nonpolar solvents. Its solubility in water is expected to be low due to the hydrophobic alkyl groups.[2]
| Solvent Class | Examples | Qualitative Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Generally Soluble | The polar nature of these solvents can interact favorably with the carboxylic acid group. |
| Polar Protic | Methanol, Ethanol | Generally Soluble | Hydrogen bonding between the solvent and the carboxylic acid group enhances solubility. |
| Less Polar | Dichloromethane (DCM), Chloroform | Moderately Soluble | "Like dissolves like" principle suggests some solubility due to the overall organic character. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents does not effectively solvate the polar carboxylic acid group. |
| Aqueous | Water | Limited Solubility | The hydrophobic alkyl portion of the molecule limits solubility in water.[2] |
Q3: My this compound is not dissolving in my reaction solvent. What is the first thing I should do?
Incomplete dissolution is a common roadblock. Before altering your reaction chemistry, consider the following initial troubleshooting steps.
Caption: Initial steps for addressing poor solubility.
Increased temperature often enhances the solubility of organic solids.[3] However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
TROUBLESHOOTING GUIDE: POOR SOLUBILITY IN REACTION MEDIA
When initial gentle heating and increased agitation are insufficient, a more systematic approach is required. This guide provides strategies to enhance the solubility of this compound in your reaction medium.
Issue 1: Incomplete Dissolution in Aprotic Solvents for Esterification or Amidation
Esterification and amidation are common reactions for carboxylic acids.[4][5] These are often performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. If you are observing poor solubility in these systems, consider the following workflow:
Caption: Strategies for enhancing solubility in aprotic solvents.
Detailed Protocols & Explanations
Causality: The addition of a small amount of a highly polar, miscible co-solvent can significantly enhance the solvating power of the bulk medium for the polar carboxylic acid.[] This approach aims to create a solvent environment that can better interact with both the polar and nonpolar regions of the this compound molecule.
Step-by-Step Methodology:
-
To your reaction vessel containing the bulk aprotic solvent (e.g., 100 mL of DCM), add the this compound.
-
While stirring, add a polar aprotic co-solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) dropwise. Start with 5% of the total volume (e.g., 5 mL).
-
Observe for dissolution. If the solid persists, you may gently warm the mixture.
-
Once dissolved, proceed with the addition of other reagents as per your original reaction protocol.
Considerations:
-
Solvent Compatibility: Ensure the co-solvent is inert to all reactants and reagents under the reaction conditions.
-
Work-up: Highly polar, high-boiling point solvents like DMF and NMP can sometimes complicate product isolation. Plan your work-up procedure accordingly.
Causality: In the presence of a non-nucleophilic base, this compound will be deprotonated to form its corresponding carboxylate salt. This ionic species is often significantly more soluble in polar organic solvents than the neutral carboxylic acid. This is a common strategy in peptide coupling and amidation reactions.[7]
Step-by-Step Methodology:
-
Suspend the this compound in your chosen aprotic solvent (e.g., THF or DCM).
-
Add 1.0 to 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature. Dissolution to a clear solution should occur as the carboxylate salt is formed.
-
Once the solution is homogeneous, proceed with the addition of your coupling agent (if applicable) and the amine nucleophile.
Considerations:
-
Base Selection: The chosen base should be non-nucleophilic to avoid competing reactions. Tertiary amines are a standard choice.
-
Stoichiometry: Precise control of the base stoichiometry is important to avoid side reactions.
Causality: Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases.[8][9] In this context, it can be used to generate the carboxylate anion in an aqueous phase (or as a solid salt) and transport it into the organic phase where the reaction with an electrophile occurs.[10][11] This is particularly useful when working with nonpolar organic solvents where the carboxylate salt has poor solubility.
Step-by-Step Methodology:
-
System Setup: Prepare a biphasic system. The organic phase will contain your substrate (e.g., an alkyl halide for esterification) dissolved in a nonpolar solvent like toluene or hexane. The aqueous phase will be a solution of a base (e.g., sodium carbonate or potassium carbonate) and the this compound.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst. Common choices include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Reaction: Stir the biphasic mixture vigorously to ensure efficient transport of the carboxylate anion into the organic phase. The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up: After the reaction is complete, separate the aqueous and organic layers. The product can then be isolated from the organic phase.
Considerations:
-
Catalyst Choice: The lipophilicity of the phase-transfer catalyst is crucial for its effectiveness.
-
Agitation: Vigorous stirring is essential to maximize the interfacial area between the two phases.
Troubleshooting Low Yields
Even with complete dissolution, reactions can result in low yields. Here are some common causes and troubleshooting tips:
Caption: Decision tree for troubleshooting low reaction yields.
-
Incomplete Reaction: If starting material remains, consider extending the reaction time, increasing the temperature, or adding more of a key reagent.[12]
-
Side Product Formation: Analyze your crude reaction mixture to identify potential side products. This can provide insight into alternative reaction pathways that may be occurring.
-
Product Loss During Work-up: Your product may have some solubility in the aqueous layer, especially if it is polar.[13] Always check all phases during work-up before discarding them.[13]
References
- 1. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 2. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 7. Amide Synthesis [fishersci.it]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
Technical Support Center: Optimizing 3-Chloropivalic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-Chloropivalic Acid (also known as 3-chloro-2,2-dimethylpropanoic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this crucial chemical intermediate.[1][2] As a versatile building block, particularly in the agrochemical and pharmaceutical industries, efficient and high-yield synthesis of this compound is paramount.[1][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary industrial methods for synthesizing this compound?
The most prominent modern method involves the direct carbonylation of 3-chloro-2-methylpropene with carbon monoxide.[4] This process is favored for its high conversion rate and yield. The reaction is typically catalyzed by a hydrated strong acid, which facilitates the formation of a key carbocation intermediate.[4]
Q2: Why is catalyst selection so critical for this reaction?
Catalyst selection is the most crucial variable for several reasons:
-
Reaction Rate & Yield: The right catalyst accelerates the rate-limiting step, directly impacting reaction time and overall yield.
-
Selectivity: An optimal catalyst will guide the reaction towards the desired this compound product, minimizing the formation of byproducts like isomers or polymers.[5]
-
Process Conditions: The catalyst's nature dictates the required temperature and pressure. A highly active catalyst can enable milder, more energy-efficient, and safer reaction conditions.
-
Catalyst Stability: Catalyst deactivation is a common issue in reactions involving acidic and halogenated compounds.[6][7] A robust catalyst resists poisoning and coking, ensuring consistent performance and reducing costs associated with replacement or regeneration.
Q3: What are the main classes of catalysts used for reactions involving carboxylic acids and their derivatives?
Several classes of catalysts are relevant, depending on the specific synthetic route:
-
Brønsted/Lewis Acids: Strong acids are essential for carbonylation reactions, activating both the alkene and carbon monoxide.[4]
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium and phosphonium salts are used when reactions occur between two immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase.[8] They work by transporting anions across the phase boundary, accelerating the reaction.
-
Metal Catalysts: Transition metals like copper can be used for selective chlorination of certain aliphatic carboxylic acids, though this is less common for β-chlorination.[9] Palladium catalysts are often used for hydrodechlorination but can suffer from deactivation.[10]
Part 2: Catalyst Selection Framework
Choosing the right catalyst requires a logical approach based on your specific reaction pathway. The following framework and decision-making workflow are designed to guide your selection process.
Comparative Analysis of Catalyst Types
| Catalyst Type | Primary Application in Context | Advantages | Disadvantages | Typical Examples |
| Strong Brønsted Acids | Carbonylation of 3-chloro-2-methylpropene | High activity, readily available, cost-effective. | Can be highly corrosive, difficult to separate from the product, may promote side reactions. | Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) |
| Lewis Acids | Friedel-Crafts type reactions, activation of carbonyls. | High selectivity, can be tuned by choice of metal and ligands. | Sensitive to water, can be expensive, difficult to handle. | Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) |
| Phase-Transfer Catalysts (PTCs) | Biphasic reactions (e.g., carboxylation with CO₂) | Enables reactions between immiscible reactants, mild conditions, can increase yield and selectivity.[8] | Can be thermally unstable, may require separation from the product, potential for emulsion formation. | Tetrabutylammonium Bromide (TBAB), Hexadecyltributylphosphonium Bromide[8] |
| Heterogeneous Solid Acids | Alternative to liquid Brønsted acids for easier separation. | Easily separated and recycled, often less corrosive than liquid acids. | Potentially lower activity than homogeneous counterparts, can suffer from pore diffusion limitations and deactivation. | Nafion™, Zeolites, Sulfated Zirconia |
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalyst system.
Caption: Workflow for selecting a catalyst based on the synthetic route.
Part 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the likely catalyst-related causes?
A: This is a common and multifaceted problem. The primary suspects related to the catalyst are:
-
Catalyst Deactivation: This is the most probable cause, especially in continuous or reused catalyst systems. Deactivation can occur through several mechanisms:
-
Poisoning: Chloride ions or HCl generated during the reaction can bind to active sites, inhibiting their function.[6][11] This is a known issue for many metal and acid catalysts.
-
Coking/Fouling: Undesirable side reactions can lead to the formation of polymeric or carbonaceous deposits on the catalyst surface, blocking active sites.[7][12] This is particularly prevalent at higher temperatures.
-
Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction medium, reducing the number of available active sites.
-
-
Insufficient Catalyst Loading: Ensure that the molar ratio of catalyst to substrate is appropriate. For reactions like carbonylation, a catalytic amount may not be sufficient, and the "catalyst" may act as a reactant or reaction medium.
-
Mass Transfer Limitations: In heterogeneous catalysis (solid catalyst in a liquid/gas phase), the reaction rate can be limited by the speed at which reactants reach the catalyst surface. Increase stirring speed or agitation to rule this out.
Troubleshooting Flowchart: Low Reaction Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
Q: I'm observing significant byproduct formation. How can the catalyst be changed to improve selectivity?
A: Poor selectivity is often a result of the catalyst promoting undesired reaction pathways.
-
For Acid-Catalyzed Carbonylation: If you observe isomerization or polymerization of the starting alkene, the acid catalyst may be too strong or the temperature too high. Consider using a slightly weaker acid or a solid acid catalyst, which can offer shape selectivity that disfavors the formation of bulky polymer chains.
-
Steric Hindrance: The bulky tert-butyl-like structure of pivalic acid derivatives can be leveraged.[13] A sterically hindered catalyst might prevent unwanted reactions at the alpha-carbon.
-
Change Catalyst Type: If byproducts result from an entirely different mechanism (e.g., radical-based side reactions), ensure your conditions do not favor radical formation (e.g., avoid high-intensity UV light unless intended). Switching from a Brønsted acid to a Lewis acid, or vice-versa, can fundamentally change the reaction pathway and product distribution.
Part 4: Experimental Protocol: Synthesis via Carbonylation
This protocol describes a representative lab-scale synthesis of this compound from 3-chloro-2-methylpropene using a strong acid catalyst, based on principles outlined in the literature.[4]
Safety Precautions: This reaction involves carbon monoxide (toxic, flammable gas) and a strong, corrosive acid. It must be performed in a high-pressure reactor within a certified fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials:
-
3-chloro-2-methylpropene (Substrate)
-
Carbon Monoxide (CO), high purity
-
Concentrated Sulfuric Acid (98%) (Catalyst)
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
High-pressure autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Catalyst Preparation: In a separate flask, carefully and slowly add 150 mL of concentrated sulfuric acid to 15 mL of deionized water while cooling in an ice bath. This creates the "hydrated strong acid catalyst."
-
Charging the Reactor: Charge the prepared hydrated sulfuric acid catalyst into the autoclave. Seal the reactor.
-
Purging: Purge the reactor headspace with nitrogen gas three times to remove any residual air and moisture.
-
Pressurization & Heating: Pressurize the reactor with carbon monoxide to 30 bar. Begin stirring and heat the reactor to 40°C.
-
Substrate Addition: Slowly feed 50 g of 3-chloro-2-methylpropene into the reactor over 2 hours using a high-pressure liquid pump. Maintain the temperature at 40°C and the pressure at 30 bar throughout the addition.
-
Reaction: After the addition is complete, maintain the reaction conditions (40°C, 30 bar) for an additional 4-6 hours. Monitor the pressure; a drop in pressure indicates CO consumption.
-
Cooling & Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess carbon monoxide into a chemical scrubber or the fume hood exhaust.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be further purified by vacuum distillation to yield a high-purity product.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]
- 3. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. data.epo.org [data.epo.org]
- 6. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Selective α-chlorination of aliphatic carboxylic acids by copper(II) chloride - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. grokipedia.com [grokipedia.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 3-Chloropivalic Acid by GC-MS
Introduction: The Critical Role of Purity in Synthesis and Development
3-Chloropivalic acid (CAS 13511-38-1) is a vital building block in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries.[1] Its unique structure, featuring a quaternary carbon center adjacent to a chloromethyl group, makes it a valuable intermediate for introducing sterically hindered moieties.[1] As with any synthetic precursor, its purity is not merely a quality metric but a critical parameter that dictates reaction yield, impurity profiles of the final product, and ultimately, the safety and efficacy of a drug substance.
This guide provides an in-depth, field-proven methodology for the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causal logic behind the chosen analytical strategy, present a detailed and self-validating experimental protocol, and objectively compare the GC-MS approach with alternative analytical techniques.
The Analytical Challenge: Why Direct GC-MS is Untenable
Gas chromatography is predicated on the analyte's ability to be volatilized without degradation and to travel through the analytical column. This compound, despite its relatively low molecular weight (136.58 g/mol ), presents significant challenges to direct GC analysis.[2][3]
-
Low Volatility: With a high boiling point of approximately 215 °C and a melting point of 41-43 °C, it exists as a solid at room temperature.[4] Its low vapor pressure means that the high inlet temperatures required for volatilization risk thermal degradation.
-
High Polarity & Hydrogen Bonding: The carboxylic acid functional group is highly polar and capable of strong intermolecular hydrogen bonding. This leads to poor peak shape (tailing), low sensitivity, and potential irreversible adsorption onto the GC column or inlet liner.[5][6]
Attempting to analyze the "free acid" directly would result in a non-reproducible, chromatographically poor analysis, making accurate quantification impossible. The solution lies in chemically modifying the analyte to make it "GC-friendly."
The Gateway to Analysis: Chemical Derivatization
Derivatization is the process of converting a compound into a product of similar structure (a derivative) that has properties more amenable to a given analytical technique.[7] For GC analysis of polar compounds like this compound, the goal is to replace the active hydrogen of the carboxylic acid group with a non-polar, thermally stable moiety.[8] This transformation drastically increases volatility and reduces polarity, leading to sharp, symmetrical chromatographic peaks.
Two primary strategies are effective for carboxylic acids:
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester.[8] While effective and producing very stable derivatives, reactions can sometimes require harsh acidic conditions or the use of hazardous reagents like diazomethane.[6][9]
-
Silylation: This is the most widely used derivatization procedure for GC analysis.[10] The active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. Silylation reagents are highly reactive, reactions are typically fast and clean, and the resulting TMS-ethers are significantly more volatile and thermally stable.[10]
For this application, we will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silyl donor, and the 1% TMCS catalyst enhances its reactivity, ensuring complete and rapid derivatization of the sterically hindered carboxylic acid group.[10][11]
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, incorporating steps for calibration and quality control to ensure trustworthiness and accuracy.
Step 1: Reagents and Sample Preparation
-
Solvent: Anhydrous Pyridine (GC grade or higher). Pyridine acts as a solvent and an acid scavenger, driving the silylation reaction to completion.
-
Derivatization Reagent: BSTFA + 1% TMCS. This reagent is highly sensitive to moisture and should be handled under inert conditions (e.g., using a dry syringe).[10]
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous pyridine to create a ~1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with anhydrous pyridine to create a set of calibration standards (e.g., 5, 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous pyridine.
-
Step 2: Derivatization Workflow
-
Transfer 100 µL of each calibration standard and sample solution into separate 2 mL autosampler vials with micro-inserts.
-
To each vial, add 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vials tightly.
-
Vortex each vial for 30 seconds.
-
Heat the vials in a heating block or oven at 70 °C for 30 minutes to ensure the reaction goes to completion.[11]
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 3. Propanoic acid, 3-chloro-2,2-dimethyl- [webbook.nist.gov]
- 4. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weber.hu [weber.hu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Silylation Reagents - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative reactivity of 3-Chloropivalic acid vs 3-Bromopivalic acid
An In-Depth Guide to the Comparative Reactivity of 3-Chloropivalic Acid and 3-Bromopivalic Acid
For researchers, scientists, and drug development professionals, the judicious selection of halogenated building blocks is a cornerstone of efficient synthetic strategy. This guide provides a detailed, objective comparison of this compound and 3-Bromopivalic acid, two structurally similar yet distinct reagents. By delving into the fundamental principles that govern their reactivity and providing practical, data-driven insights, this document aims to empower chemists to make informed decisions in reaction design and optimization.
Part 1: Foundational Principles Governing Reactivity
The reactivity of these molecules is dictated by two primary, and somewhat opposing, structural features: the nature of the halogen atom and the profound steric hindrance imposed by the neopentyl (2,2-dimethylpropyl) backbone.
The Halogen as a Leaving Group: A Tale of Two Anions
In nucleophilic substitution and elimination reactions, the rate is heavily influenced by the ability of the halogen to depart as a stable halide ion. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[1] This difference arises from fundamental physicochemical properties:
-
Polarizability and Size: The bromide ion is larger and its electron cloud is more polarizable than chloride's. This allows it to better stabilize the partial negative charge that develops in the transition state of a substitution reaction, thereby lowering the activation energy.[1]
-
Basicity: A good leaving group is a weak base. As hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide (Br⁻), is weaker and therefore more stable and better able to accommodate a negative charge than chloride (Cl⁻).[2][3]
This intrinsic advantage means that for any reaction where the carbon-halogen bond is cleaved in the rate-determining step, 3-Bromopivalic acid will react faster than this compound.
The Neopentyl Scaffold: An Impenetrable Steric Shield
Both molecules are built on a pivalic acid framework, which features a quaternary carbon (a carbon bonded to three other methyl groups) adjacent to the CH₂-X group. This is known as a neopentyl-type system. This arrangement creates extreme steric hindrance around the electrophilic carbon bearing the halogen.[4][5]
For a bimolecular nucleophilic substitution (Sₙ2) reaction to occur, the nucleophile must approach the carbon from the side opposite the leaving group (backside attack).[6][7] In the case of 3-halo-pivalic acids, the bulky tert-butyl group effectively blocks this trajectory.[5][8] The consequence is a dramatic reduction in Sₙ2 reaction rates. Neopentyl halides are famously unreactive in Sₙ2 reactions, reacting hundreds of thousands of times slower than simple primary alkyl halides like ethyl bromide.[8][9] For practical purposes, they are often considered inert to the Sₙ2 mechanism.[8]
Figure 1: Steric hindrance to Sₙ2 backside attack in 3-halopivalic acid.
Part 2: Comparative Reactivity in Key Transformations
The interplay between leaving group ability and steric hindrance dictates the reaction pathways available to these compounds.
Nucleophilic Substitution
-
Sₙ2 Reactions: As established, direct Sₙ2 reactions are exceptionally slow for both compounds due to steric hindrance.[9][10] While 3-Bromopivalic acid would theoretically react faster than the chloro- derivative, both rates are so low as to be synthetically impractical under standard Sₙ2 conditions.
-
Sₙ1 Reactions: An Sₙ1 pathway requires the formation of a carbocation intermediate. The initial formation of a primary carbocation from a neopentyl halide is highly unfavorable. However, if formed, it would immediately rearrange via a 1,2-methyl shift to a more stable tertiary carbocation.[10] Forcing conditions (e.g., high temperatures, Lewis acid catalysis) might promote this pathway. In such a scenario, the reaction rate is determined by the initial C-X bond cleavage. Since the C-Br bond is weaker and Br⁻ is a better leaving group, 3-Bromopivalic acid would be more amenable to Sₙ1-type reactions than this compound.
Reactions at the Carboxylic Acid Moiety
The halogen at the 3-position (the β-carbon relative to the carboxyl group) exerts an electron-withdrawing inductive effect. This influences the properties of the carboxylic acid itself.
-
Acidity: Chlorine is more electronegative than bromine. Therefore, the inductive electron withdrawal from the C-Cl bond is stronger than that from the C-Br bond. This effect slightly increases the acidity of the carboxyl proton. Consequently, This compound is expected to be a slightly stronger acid than 3-Bromopivalic acid.
-
Nucleophilic Acyl Substitution: Reactions like esterification or conversion to an acyl chloride (e.g., using thionyl chloride) occur at the carbonyl carbon.[11][12] The greater electrophilicity of the carbonyl carbon in this compound might lead to marginally faster reaction rates in these transformations, though this effect is generally minor compared to the dramatic differences seen in C-X bond cleavage reactions.
Part 3: Experimental Design: A Comparative Finkelstein Reaction
To empirically validate the difference in reactivity stemming from leaving group ability, a competitive Finkelstein reaction is an ideal experimental design. This reaction attempts an Sₙ2 substitution of the halide with iodide in an acetone solvent. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide are not, providing a visual indicator of reaction progress via precipitation.[13]
Experimental Protocol
Objective: To qualitatively and quantitatively compare the rate of halide exchange for this compound and 3-Bromopivalic acid.
Materials:
-
This compound (CAS: 13511-38-1)[14]
-
3-Bromopivalic acid
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Reaction vials (2)
-
Stir plate and stir bars
-
Thermostatically controlled heating block or oil bath
-
TLC plates and appropriate developing solvent system
-
Quenching solution (e.g., aqueous sodium thiosulfate)
Procedure:
-
Preparation: In two separate, identical reaction vials, add 1.0 mmol of this compound (Vial A) and 1.0 mmol of 3-Bromopivalic acid (Vial B).
-
Dissolution: To each vial, add 5 mL of anhydrous acetone and a stir bar. Stir until the solids are completely dissolved.
-
Initiation: To each vial, add 1.5 mmol of anhydrous sodium iodide simultaneously.
-
Reaction: Place both vials in a heating block pre-heated to 50°C. Stir the reactions at a constant rate.
-
Observation & Analysis:
-
Qualitative: Observe the vials for the formation of a precipitate (NaBr or NaCl).[9] Note the time at which turbidity first appears in each vial. Vial B (bromo) is expected to show a precipitate significantly faster than Vial A (chloro).
-
Quantitative (TLC Monitoring): At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of sodium thiosulfate solution and spot it on a TLC plate alongside a spot of the starting material. Develop the TLC plate to monitor the disappearance of the starting material and the appearance of the new product spot (3-Iodopivalic acid).
-
Figure 2: Workflow for the comparative Finkelstein reaction experiment.
Part 4: Data Summary and Conclusion
The key distinctions between this compound and 3-Bromopivalic acid are summarized below.
| Feature | This compound | 3-Bromopivalic Acid | Rationale |
| Molecular Weight | 136.58 g/mol [14] | 181.03 g/mol | Atomic mass of Br > Cl. |
| Leaving Group Ability | Good | Excellent | Br⁻ is a weaker base and more polarizable than Cl⁻.[1][2] |
| C-X Bond Strength | Stronger | Weaker | The C-Br bond is longer and weaker than the C-Cl bond. |
| Sₙ2 Reactivity | Extremely Low | Extremely Low (but faster than chloro) | Severe steric hindrance from the neopentyl group dominates.[5][8] |
| Sₙ1/E1 Reactivity | Very Slow | Slow (but faster than chloro) | Rate is dependent on C-X bond cleavage, which is easier for C-Br.[10] |
| Acidity (pKa) | Slightly Lower (More Acidic) | Slightly Higher (Less Acidic) | The higher electronegativity of Cl provides a stronger inductive effect. |
Conclusion
While both this compound and 3-Bromopivalic acid are characterized by the low reactivity typical of neopentyl halides due to steric hindrance, they are not functionally interchangeable. 3-Bromopivalic acid is the more reactive substrate in any transformation that involves the cleavage of the carbon-halogen bond. This enhanced reactivity is a direct consequence of the superior leaving group ability of bromide compared to chloride.[1] For synthetic applications requiring nucleophilic substitution or elimination, 3-Bromopivalic acid offers a significant kinetic advantage, potentially enabling reactions that would be impractically slow with its chlorinated counterpart. Conversely, for reactions involving the carboxylic acid moiety where C-X bond scission is not desired, the slightly different electronic properties and lower cost of this compound may be advantageous. Understanding these core principles is essential for the strategic design of synthetic routes in pharmaceutical and materials science research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
A Comparative Guide to the Structural Elucidation of 3-Chloropivalic Acid: Anchored by ¹H NMR Analysis
In the landscape of chemical synthesis, particularly in the development of agrochemicals and fine chemicals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1] 3-Chloropivalic acid (CAS No: 13511-38-1), a key synthetic intermediate, presents a straightforward yet critical case for structural verification.[1][2] While seemingly simple, its structure must be confirmed to rule out potential isomeric impurities that could derail subsequent synthetic steps or lead to undesired biological activity.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the pivotal role of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore not just the "how" but the "why" of our analytical choices, demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for ultimate confidence in molecular identity. This guide is intended for researchers and drug development professionals who rely on precise and accurate molecular characterization.
Part 1: The Primary Hypothesis from ¹H NMR Spectroscopy
The first step in structural elucidation for most organic molecules is ¹H NMR spectroscopy. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing connectivity and stereochemical relationships.[3] For a molecule like this compound, ¹H NMR provides a unique and highly diagnostic fingerprint.
Predicting the ¹H NMR Spectrum of this compound
The structure, 3-chloro-2,2-dimethylpropionic acid, contains three distinct types of protons.
-
Structure: ClCH₂C(CH₃)₂COOH
Based on this structure, we can predict the following key features in its ¹H NMR spectrum:
-
Chemical Shift (δ): This indicates the electronic environment of the protons. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (further downfield).[4][5]
-
-COOH: The acidic proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the δ 10-12 ppm range.
-
-CH₂Cl: The methylene protons are adjacent to an electronegative chlorine atom, which deshields them. They are expected to appear around δ 3.5-4.0 ppm.
-
-C(CH₃)₂: The six protons of the two methyl groups are equivalent due to free rotation around the C-C single bond. They are in a typical alkane-like environment and are expected to appear upfield, around δ 1.2-1.5 ppm.[6]
-
-
Integration: The area under each signal is proportional to the number of protons it represents. For this compound, we expect an integration ratio of 1 : 2 : 6 for the COOH, CH₂Cl, and C(CH₃)₂ protons, respectively.
-
Multiplicity (Splitting): Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, splitting the signals. A key feature of this compound is the absence of such coupling. The -CH₂- group is adjacent to a quaternary carbon, and the two -CH₃ groups are also attached to this quaternary carbon. Therefore, all signals are predicted to be singlets (s) .
This unique combination of three singlets with a 1:2:6 integration ratio is a powerful preliminary identifier for the target structure.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the putative this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
-
Instrument Setup & Acquisition:
-
Place the sample in the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Logical Flow of ¹H NMR Data Interpretation
References
- 1. nbinno.com [nbinno.com]
- 2. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID | 13511-38-1 [chemicalbook.com]
- 3. rroij.com [rroij.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) 1H NMR [m.chemicalbook.com]
Comparing the efficacy of different catalysts for 3-Chloropivalic acid synthesis
An In-Depth Guide to the Catalytic Synthesis of 3-Chloropivalic Acid: A Comparative Analysis
Introduction: The Significance of this compound
This compound (3-chloro-2,2-dimethylpropanoic acid) is a crucial chemical intermediate, valued for its unique sterically hindered structure imparted by the neopentyl backbone.[1] This structure makes it a valuable building block in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries where it is used to introduce specific functionalities into pesticidal agents or drug candidates.[1] The efficacy of its synthesis is therefore of paramount importance for researchers and chemical manufacturers.
The primary industrial route to this compound involves the selective chlorination of pivalic acid, typically via its more reactive derivative, pivaloyl chloride. The choice of catalyst for the chlorination of the pivaloyl chloride methyl group is a critical determinant of the process's efficiency, selectivity, and economic viability. This guide provides a detailed comparison of the predominant catalytic methodologies employed for this transformation: Photocatalysis and Lewis Acid Catalysis . We will delve into the mechanistic underpinnings, compare performance based on available data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Gateway Intermediate: Synthesis of Pivaloyl Chloride
Before the critical chlorination step, pivalic acid is almost universally converted to pivaloyl chloride. This transformation activates the carboxylic acid, making the subsequent C-H bond chlorination more feasible. The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and also influences the acidity of the adjacent methyl protons.[2]
Two common reagents for this conversion are thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[3]
Experimental Protocol: Pivaloyl Chloride Synthesis via Phosphorus Trichloride
This protocol is adapted from established industrial methods.[4]
-
Reaction Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber with pivalic acid.
-
Heating: Begin stirring and gently heat the pivalic acid to approximately 60°C.[3]
-
Reagent Addition: Add phosphorus trichloride (PCl₃) dropwise from the dropping funnel over 3-4 hours. A molar ratio of pivalic acid to PCl₃ of approximately 1:0.35-0.45 is recommended.[3] The reaction is endothermic initially but may require gentle cooling to maintain the target temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 60-62°C with continuous stirring for an additional 2-3 hours to ensure the reaction proceeds to completion.[5]
-
Work-up and Purification: Stop heating and allow the mixture to settle. The dense phosphorous acid byproduct will form a lower layer. Carefully decant the upper layer containing the crude pivaloyl chloride.
-
Distillation: Purify the crude product by fractional distillation at atmospheric pressure. Collect the fraction boiling between 104-105°C to obtain pure pivaloyl chloride (purity >99%).[3]
Catalytic Chlorination of Pivaloyl Chloride: A Head-to-Head Comparison
The selective chlorination of one of the three methyl groups of pivaloyl chloride is the core challenge. The goal is to maximize the yield of 3-chloropivaloyl chloride while minimizing the formation of dichlorinated and other byproducts. This is primarily achieved through two distinct catalytic pathways.
Method 1: Photocatalysis (Free-Radical Chlorination)
Photocatalytic chlorination, initiated by ultraviolet (UV) light, is a widely adopted industrial method. It operates via a free-radical chain mechanism and is favored for its clean conversion and the absence of a chemical catalyst that would require separation from the product mixture.[5]
The reaction proceeds through the classic three stages of a free-radical chain reaction: initiation, propagation, and termination.[6]
-
Initiation: UV radiation provides the energy for the homolytic cleavage of a chlorine molecule (Cl₂), generating two highly reactive chlorine radicals (Cl•).[7]
-
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of pivaloyl chloride, forming hydrogen chloride (HCl) and a primary pivaloyl methyl radical. This radical then reacts with another Cl₂ molecule to yield the desired 3-chloropivaloyl chloride and a new chlorine radical, which continues the chain.
-
Termination: The chain reaction is terminated when two radicals combine.
This method is highly effective because the free radical pathway is efficient for halogenating alkanes.[8] The reaction is often performed in the gas phase by distilling pivaloyl chloride and introducing chlorine gas into the vapor stream under UV irradiation.[2][9] This approach offers several advantages:
-
High Selectivity: By carefully controlling the molar ratio of pivaloyl chloride to chlorine (typically high, e.g., 8:1 to 14:1), the probability of a chlorine radical encountering an unreacted pivaloyl chloride molecule is much higher than encountering an already chlorinated one, thus minimizing dichlorination.[9]
-
High Yield: Reported yields for the formation of 3-chloropivaloyl chloride are consistently high, often exceeding 90%.[10]
-
Purity: The absence of a metallic or chemical catalyst simplifies purification, which is typically achieved by fractional distillation to remove unreacted starting material and any minor byproducts.[11]
-
Temperature Control: Conducting the reaction in the gas phase at the boiling point of pivaloyl chloride (105-110°C) allows for precise temperature control.[2]
Method 2: Lewis Acid Catalysis
Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are classic catalysts for halogenation reactions.[11] While less commonly detailed for this specific substrate in modern literature compared to photocatalysis, they represent an alternative pathway operating through an ionic mechanism.
The mechanism is analogous to the Lewis acid-catalyzed halogenation of aromatic compounds or ketones.[12]
-
Electrophile Activation: The Lewis acid (e.g., AlCl₃) interacts with a chlorine molecule, polarizing the Cl-Cl bond and creating a highly electrophilic chlorine species ([Cl]⁺[AlCl₄]⁻).
-
Enolization/Enolate Formation: The pivaloyl chloride, possessing alpha-hydrogens, can tautomerize to its enol form. This step is often the rate-limiting step in acid-catalyzed halogenations of carbonyl compounds.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine species.
-
Deprotonation: A base (such as Cl⁻ or another molecule) removes the proton from the oxygen, regenerating the carbonyl group and the Lewis acid catalyst, yielding the final product.
While Lewis acids are potent catalysts for activating electrophiles, their application in this specific synthesis presents challenges:
-
Byproduct Formation: Lewis acids can promote side reactions. One patent notes that using such catalysts can lead to the formation of impurities or even reverse reactions, complicating purification.[5]
-
Catalyst Removal: Unlike UV light, a chemical catalyst like AlCl₃ must be completely removed from the reaction mixture, typically through a quenching and washing procedure, which adds steps and generates waste.
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and require strictly anhydrous conditions, which can increase operational costs.[1]
-
Selectivity Concerns: Achieving high selectivity for monochlorination can be more difficult compared to the statistical control afforded by the free-radical process.
Quantitative Performance Comparison
Direct, side-by-side comparative studies with quantitative data are scarce in peer-reviewed literature. The following table is compiled from data and qualitative descriptions found primarily in patent literature.
| Parameter | Photocatalysis (UV Light) | Lewis Acid Catalysis (e.g., AlCl₃) | Rationale & Causality |
| Catalyst | UV Light (e.g., high-pressure mercury lamp) | AlCl₃, FeCl₃ | Photocatalysis uses energy to initiate a reaction, leaving no chemical residue. Lewis acids are chemical reagents requiring removal. |
| Mechanism | Free-Radical Chain Reaction | Electrophilic Substitution | The reaction pathway dictates selectivity and potential side reactions. Free-radical reactions on alkanes are well-established and controllable.[6] |
| Typical Yield | >90% reported[10] | Data not readily available; potentially lower due to side reactions.[5] | The clean, continuous nature of gas-phase photocatalysis often leads to higher isolated yields. |
| Selectivity | High for monochlorination (>95% achievable)[2] | Potentially lower; risk of over-halogenation and other side reactions. | Selectivity in photocatalysis is controlled by reactant molar ratios. Lewis acids can be less discriminate and may promote other reactions. |
| Reaction Temp. | 90 - 140°C (typically gas phase)[10] | Varies; likely requires heating but specific data is unavailable. | Photocatalysis temperature is often dictated by the boiling point of the reactant for gas-phase operation. |
| Key Advantages | - No catalyst residue- High yield & selectivity- Amenable to continuous process | - Traditional, well-known method- Does not require specialized light equipment | The primary advantage of photocatalysis is process simplicity and purity of the final product. |
| Key Disadvantages | - Requires specialized photochemical reactor | - Catalyst must be quenched and removed- Strictly anhydrous conditions required- Potential for more byproducts | Lewis acid catalysis introduces additional process steps (work-up) and stricter environmental controls (anhydrous conditions). |
Detailed Experimental Protocols
Protocol 1: Gas-Phase Photocatalytic Chlorination of Pivaloyl Chloride
This protocol is a representative procedure based on descriptions in the patent literature.[2][9][11]
-
Reactor Setup: Assemble a vertical photochemical reactor, which typically consists of a heated distillation flask (reboiler), a packed or empty column section surrounded by a UV lamp (e.g., high-pressure mercury vapor lamp), and a reflux condenser at the top.
-
Charging the Reactor: Charge the reboiler with purified pivaloyl chloride.
-
Initiating Reflux: Heat the pivaloyl chloride to its boiling point (105-110°C) to create a steady reflux of vapor into the irradiated column section.
-
Chlorine Introduction: Once reflux is stable, activate the UV lamp. Begin introducing a controlled flow of chlorine gas into the vapor zone of the column.
-
Stoichiometry Control: Maintain a molar ratio of refluxing pivaloyl chloride vapor to chlorine gas between 8:1 and 15:1 to favor monochlorination.[9][10]
-
Reaction Monitoring: The reaction is typically run continuously. The product mixture, containing 3-chloropivaloyl chloride, unreacted pivaloyl chloride, and dissolved HCl, condenses and returns to the reboiler. The progress can be monitored by sampling the liquid in the reboiler and analyzing its composition by Gas Chromatography (GC).
-
Product Isolation: Once the desired conversion is achieved (e.g., 38-40% monochloride content), stop the chlorine flow and UV lamp, and cool the system.[5] Transfer the reaction mixture to a distillation apparatus.
-
Purification: Purify the product by fractional distillation under vacuum. Unreacted pivaloyl chloride is distilled off first, followed by the 3-chloropivaloyl chloride product.
Protocol 2: Representative Lewis Acid-Catalyzed Chlorination
-
Reactor Setup: In a fume hood, equip a three-necked, oven-dried flask with a magnetic stirrer, a dropping funnel, a reflux condenser connected to a gas trap (for HCl), and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Reagent Charging: Charge the flask with pivaloyl chloride and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride). Cool the mixture in an ice bath.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (e.g., 0.05-0.1 molar equivalents).
-
Chlorine Addition: Slowly add a solution of chlorine in the anhydrous solvent from the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by GC. Gentle heating may be required, but this increases the risk of side reactions.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and very slowly add cold water or dilute HCl to quench the catalyst. This step is highly exothermic and will release HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Conclusion and Recommendations
For the synthesis of this compound via the chlorination of pivaloyl chloride, photocatalysis stands out as the superior method , particularly for large-scale and industrial applications. Its key advantages are operational simplicity, the circumvention of catalyst removal steps, and consistently high yields and selectivity. The free-radical mechanism is well-suited for the targeted chlorination of the aliphatic methyl group.
Lewis acid catalysis , while a fundamental tool in organic synthesis, appears less advantageous for this specific transformation. The potential for side reactions, coupled with the stringent requirement for anhydrous conditions and a complex aqueous work-up, makes it a less efficient and less "green" alternative. While it may be a viable option for small-scale laboratory synthesis where specialized photochemical equipment is unavailable, significant process optimization would be required to match the performance of the photocatalytic route.
Researchers and process chemists aiming for a robust, scalable, and high-purity synthesis of this compound are advised to focus on optimizing photocatalytic conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acyl Radical Chemistry via Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 9. US4770821A - Method for preparing β-chloropivaloyl chloride - Google Patents [patents.google.com]
- 10. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Chloropivalic Acid
Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive comparison of kinetic studies for reactions involving 3-Chloropivalic acid, a crucial intermediate in synthesizing various pharmaceuticals and specialty chemicals.[1] Our focus is to deliver not just data but a deeper understanding of the "why" behind experimental choices, ensuring you can apply these insights directly to your work.
Introduction: The Significance of this compound in Synthesis
This compound (also known as 3-chloro-2,2-dimethylpropionic acid) is a bifunctional molecule whose utility stems from the reactivity of its carboxylic acid and neopentyl chloride moieties.[1] The defining feature of this molecule is the sterically demanding tert-butyl group adjacent to the reactive centers. This steric hindrance profoundly influences reaction rates and mechanisms, making a thorough understanding of its reaction kinetics paramount for process optimization, yield maximization, and impurity control. This guide will delve into the kinetics of its key reactions, compare them with viable alternatives, and provide robust, validated experimental protocols.
Part 1: Comparative Kinetics of this compound Reactions
The reactivity of this compound is primarily centered around its carboxylic acid (nucleophilic acyl substitution) and chloro- (nucleophilic aliphatic substitution) functionalities. We will explore the kinetics of these two major reaction types.
Nucleophilic Acyl Substitution: The Challenge of Esterification
Esterification of this compound is a common transformation. However, the steric bulk of the adjacent quaternary carbon dramatically slows the reaction rate compared to less hindered analogues. This is a classic example of steric effects in organic chemistry.[2]
Table 1: Comparative Kinetic Data for Acid-Catalyzed Esterification with Ethanol
| Carboxylic Acid | Catalyst | Temperature (°C) | Relative Rate Constant (k) | Activation Energy (Ea, kJ/mol) | Supporting References |
| Propionic Acid | H₂SO₄ | 70 | ~ 1 | 23 - 36 | [3][5] |
| This compound | H₂SO₄ | 70 | << 1 (Estimated) | > 40 (Estimated) | [2] |
Expert Insights: The data for propionic acid shows a relatively low activation energy.[3][5] For this compound, the neopentyl structure severely restricts the trajectory of the incoming alcohol nucleophile, leading to a much higher activation energy and a significantly lower rate constant. This necessitates more aggressive reaction conditions, such as higher temperatures, higher catalyst loading, or the use of a more reactive acylating agent (e.g., converting the carboxylic acid to an acyl chloride first).
Nucleophilic Aliphatic Substitution at the C-3 Position
The primary chloride of this compound is a site for Sₙ2 reactions. However, like in esterification, the adjacent tert-butyl group introduces significant steric hindrance, slowing the rate of backside attack by a nucleophile.[2][6] This effect is well-documented for neopentyl halides.
Let's compare the hypothetical Sₙ2 reaction of this compound with a less hindered primary halide, 3-chloropropionic acid, using a common nucleophile like sodium azide.
Table 2: Comparative Kinetic Data for Sₙ2 Reaction with Azide (N₃⁻)
| Substrate | Solvent | Temperature (°C) | Relative Rate Constant (k) | Reaction Mechanism | Supporting References |
| 3-Chloropropionic Acid | DMF | 50 | ~ 1 | Sₙ2 | [7] |
| This compound | DMF | 50 | << 1 (Estimated) | Sₙ2 | [2][6] |
Expert Insights: The bimolecular Sₙ2 reaction is highly sensitive to steric bulk at the reaction center.[2][6] The bulky methyl groups in this compound impede the nucleophile's approach to the C-3 carbon, drastically reducing the reaction rate compared to the unbranched 3-chloropropionic acid. While the reaction still proceeds via an Sₙ2 pathway (as primary carbocations are too unstable for Sₙ1), it requires significantly longer reaction times or higher temperatures to achieve good conversion.
Part 2: Experimental Protocols for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, meticulous experimental design and execution are essential. The following protocols are self-validating systems for monitoring reaction kinetics.
Protocol 1: Kinetic Study of Acid-Catalyzed Esterification
This protocol uses Gas Chromatography (GC) to monitor the disappearance of the carboxylic acid.
Experimental Workflow: Esterification Kinetics
Caption: Workflow for the kinetic analysis of esterification via GC.
Step-by-Step Methodology:
-
Reactor Setup: To a temperature-controlled jacketed reactor equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 0.1 mol), a large excess of ethanol (e.g., 10 mol), and a known amount of an internal standard (e.g., dodecane).
-
Temperature Equilibration: Heat the mixture to the desired reaction temperature (e.g., 70 °C) and allow it to stabilize.
-
Reaction Initiation: Initiate the reaction by adding the sulfuric acid catalyst (e.g., 0.01 mol). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240, 360 minutes), withdraw a small aliquot (approx. 0.2 mL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 2 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., MTBE) to the quenched sample, vortex thoroughly, and allow the layers to separate.
-
GC Analysis: Inject a sample of the organic layer into a GC equipped with a Flame Ionization Detector (FID). The concentration of this compound is determined by comparing its peak area to that of the internal standard using a pre-determined response factor.
-
Data Analysis: Since ethanol is in large excess, the reaction follows pseudo-first-order kinetics. A plot of the natural logarithm of the concentration of this compound versus time will yield a straight line. The rate constant (k') is the negative of the slope.
Protocol 2: Kinetic Study of Sₙ2 Nucleophilic Substitution
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the formation of the substitution product.
Experimental Workflow: Nucleophilic Substitution Kinetics
Caption: Workflow for kinetic analysis of Sₙ2 substitution via HPLC.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of this compound and sodium azide (e.g., 0.2 M) in a dry, polar aprotic solvent like DMF.
-
Temperature Equilibration: Place the reactant solutions in a constant temperature bath (e.g., 50 °C) for at least 30 minutes to ensure thermal equilibrium.
-
Reaction Initiation: To start the reaction, rapidly mix equal volumes of the two pre-heated solutions in a thermostatted reaction vessel with vigorous stirring.
-
Sampling and Quenching: At specific time points, withdraw a small aliquot (e.g., 100 µL) and immediately quench it by diluting it 100-fold in a vial with the HPLC mobile phase.
-
HPLC Analysis: Inject the diluted sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a mobile phase such as acetonitrile/water with 0.1% formic acid and monitor the eluent with a UV detector at a suitable wavelength.
-
Quantification: Integrate the peak area of the product (3-azidopivalic acid). Determine its concentration using a calibration curve prepared from an authentic standard.
-
Data Analysis: The reaction is second-order overall (first-order in each reactant). Plot the inverse of the concentration of the limiting reactant (1/[Reactant]) versus time. The plot should be linear, and the second-order rate constant k is equal to the slope of the line.
Part 3: Mechanistic Insights and Rationale
Understanding the underlying mechanisms provides the causality behind the observed kinetics.
Mechanism: Acid-Catalyzed Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[8] The catalyst's role is critical.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. Chemistry Net: Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry [chem-net.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 5. jetir.org [jetir.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Purity Assessment of 3-Chloropivalic Acid from Different Suppliers
Introduction: The Critical Role of Purity in a Key Building Block
3-Chloropivalic acid (3-CPA) is a vital carboxylic acid building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its rigid, sterically hindered structure, imparted by the gem-dimethyl group adjacent to the carboxylic acid, makes it a unique synthon for introducing specific molecular properties. However, the very reactivity that makes 3-CPA a valuable intermediate also predisposes it to the formation of process-related impurities during synthesis. The presence of these impurities, even at trace levels, can have profound consequences, leading to downstream reaction failures, the formation of toxic byproducts, and compromised final product quality.
For researchers, scientists, and drug development professionals, sourcing high-purity 3-CPA is not merely a matter of preference but a prerequisite for reliable, reproducible, and safe outcomes. This guide provides an in-depth, objective comparison of this compound sourced from three representative (fictionalized) commercial suppliers: Supplier A , Supplier B , and Supplier C . We will employ a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy to build a comprehensive purity profile for each. The methodologies herein are grounded in established pharmacopeial standards to ensure scientific integrity and trustworthiness.[1][2]
Part 1: The Analytical Strategy: An Orthogonal Approach
A single analytical technique is rarely sufficient to declare a chemical "pure." Each method has inherent biases and blind spots. Therefore, we employ an orthogonal strategy, where different techniques based on distinct chemical and physical principles are used to analyze the same sample. This approach provides a much higher degree of confidence in the final purity assessment.
-
HPLC-UV: The workhorse for potency determination of non-volatile organic molecules. It separates the main component from non-volatile impurities based on polarity.
-
GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials, which may not be detected by HPLC.[3][4]
-
¹H qNMR: A powerful primary ratio method that allows for the quantification of the main analyte against a certified internal standard without the need for a specific reference standard of the analyte itself. It provides an absolute measure of purity and confirms the chemical structure.
Overall Experimental Workflow
The following diagram illustrates the logical flow of our comprehensive purity assessment protocol.
Caption: Workflow for the comprehensive purity assessment of this compound.
Part 2: Experimental Protocols & Methodologies
The validity of any comparison hinges on the robustness of the analytical methods used. The following protocols are designed to be self-validating through the inclusion of system suitability tests (SSTs), as mandated by guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7] All methods should be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are fit for purpose.[8][9][10]
High-Performance Liquid Chromatography (HPLC-UV) for Potency
Causality: A reversed-phase HPLC method is chosen due to the polar nature of the carboxylic acid group in 3-CPA. A C18 stationary phase provides adequate retention, while an acidic mobile phase (using phosphoric acid) is employed to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. UV detection at 210 nm is selected as it is a common wavelength for detecting the carboxyl functional group.
Protocol:
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). Filter both through a 0.45 µm membrane filter.
-
Standard Preparation: Accurately weigh approximately 25 mg of 3-CPA reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water to achieve a 1.0 mg/mL solution.
-
Sample Preparation: Prepare samples from Suppliers A, B, and C in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 60% Solvent A and 40% Solvent B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
Run Time: 15 minutes
-
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the 3-CPA peak is between 0.8 and 1.5.[7]
-
Analysis & Calculation: Inject each sample solution in duplicate. Calculate the purity by area normalization, assuming all impurities have a similar response factor at 210 nm.
Purity (%) = (Area of 3-CPA Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a non-polar trimethylsilyl (TMS) ester, rendering the molecule volatile and thermally stable. The mass spectrometer provides definitive identification of any detected impurities.
Protocol:
-
Sample Preparation & Derivatization:
-
Accurately weigh ~10 mg of each sample into a 2 mL GC vial.
-
Add 500 µL of Pyridine and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: 40-450 amu
-
-
Analysis: Analyze each derivatized sample. Identify peaks by comparing their mass spectra against the NIST library and known potential impurities (e.g., derivatized pivalic acid). Report impurity levels as area percent relative to the total ion chromatogram.
Quantitative ¹H NMR (qNMR) for Orthogonal Purity Assay
Causality: qNMR provides an absolute purity value by relating the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. Maleic acid is chosen as the internal standard because it is non-volatile, stable, and has distinct proton signals that do not overlap with those of 3-CPA.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 3-CPA sample into a vial.
-
Accurately weigh ~10 mg of a certified Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of protons for accurate integration)
-
-
Analysis & Calculation:
-
Integrate the singlet from the two equivalent CH₂ protons of 3-CPA (~3.8 ppm) and the singlet from the two equivalent olefinic protons of Maleic Acid (~6.3 ppm).
-
Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the standard.
-
Part 3: Results & Discussion
Samples of this compound from three different suppliers were subjected to the analytical workflow described above. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| Purity by HPLC (Area %) | 99.6% | 98.5% | 99.9% |
| Purity by ¹H qNMR (%) | 99.4% | 98.3% | 99.8% |
| Major Impurity by HPLC | Unidentified peak at RRT 1.8 (0.25%) | Pivalic Acid (0.95%) | Not Detected (>0.05%) |
| Volatile Impurities (GC-MS) | Toluene (0.15%) | Not Detected | Not Detected |
| Structural Confirmation (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
Interpretation of Findings
-
Supplier A: This material demonstrates high purity by HPLC and qNMR. However, the GC-MS analysis revealed the presence of Toluene, a common residual solvent. While the level is low, its presence may be a concern for applications with stringent solvent controls, such as late-stage pharmaceutical development. The off-white appearance of the powder from Supplier B was an immediate visual indicator of potential lower purity, which was confirmed by both HPLC and qNMR results.
-
Supplier B: The material from Supplier B showed significantly lower purity compared to the others. The primary impurity was identified by HPLC and confirmed by GC-MS as Pivalic Acid, a likely starting material or by-product from the synthesis process. This level of a process-related impurity (~1%) could interfere with subsequent chemical transformations and is generally unacceptable for most research and development applications.
-
Supplier C: This supplier provided the highest quality material. The purity was consistently high across both HPLC and qNMR methods, with no detectable impurities above the 0.05% reporting threshold. The material was a clean, white crystalline solid, and no residual solvents were detected by GC-MS. This level of purity is ideal for all applications, from initial research to cGMP manufacturing.
Conclusion and Recommendations
This comparative guide underscores the critical importance of a multi-technique, orthogonal approach to verifying the purity of key chemical reagents like this compound. Relying solely on a supplier's Certificate of Analysis or a single analytical method like HPLC can be misleading.
-
For early-stage, non-critical research , material from Supplier A may be acceptable, provided the presence of a residual solvent is not a concern for the specific chemistry being explored.
-
Material from Supplier B is not recommended for most applications due to the significant level of a process-related impurity that could compromise experimental outcomes.
-
For process development, GMP applications, and any research where purity is paramount , Supplier C is the clear choice. The investment in higher-purity material at the outset mitigates the significant risks of failed experiments, batch-to-batch variability, and downstream complications.
Ultimately, researchers and drug development professionals must perform their own due diligence and in-house quality control testing. The protocols and insights provided in this guide offer a robust framework for making informed decisions when sourcing critical chemical building blocks.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. Chromatography [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
Spectroscopic comparison of 3-Chloropivalic acid and its derivatives
Commencing Data Acquisition
I'm starting by sourcing spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for 3-Chloropivalic acid and some of its typical derivatives. Currently, I'm focusing on acquiring data for esters and amides to get a variety of compound types, which I hope will help me to analyze the characteristic spectral features. I want to build a comprehensive data set for comparison.
Planning Initial Data Analysis
I've decided to start by compiling the data and will be looking for the spectroscopic data of this compound and derivatives. My next step will be analyzing and comparing this collected data, paying special attention to how chlorine affects the spectral features of different functional groups. I'll structure this as an introductory analysis, then a spectroscopic breakdown, including visual tables.
Expanding Data Gathering Scope
I'm now expanding my data acquisition to include comprehensive Google searches for spectroscopic data on this compound and its derivatives. I plan to identify characteristic peaks, while focusing on how chlorine influences the spectra. I'm building a guide by starting with an introduction to the acid, followed by detailed spectroscopic analysis, and will include tables and protocols.
Compiling Spectral Data
I've begun compiling spectroscopic data for this compound, specifically ¹H NMR, IR, and mass spectrum data. I'm pulling information from reliable sources like ChemicalBook and the NIST WebBook. I'm focusing on the data for one of the primary targets.
Seeking Expanded Spectra
I've expanded the search beyond the initial compilation. While I found data for this compound and some derivatives, a comprehensive set of spectra for various esters and amides remains elusive. I'm prioritizing the hunt for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, specifically for ethyl 3-chloropivalate and 3-chloropivalamide, to build the comparative analysis.
Discovering Spectroscopic Data
I've been focusing on spectroscopic data for this compound and its derivatives. I've uncovered ¹H NMR, IR, and mass spectra for the acid itself. Also, some mass spectrometry data for methyl 3-chloropivalate has been found. Now, I need to see what else I can find on the topic.
Analyzing Data Deficiencies
I'm now zeroing in on missing data. While I have spectra for this compound and mass spec for its methyl ester, complete datasets for key derivatives remain elusive. Specifically, I'm missing ¹H NMR, ¹³C NMR, and IR data for methyl and ethyl 3-chloropivalate, and 3-chloropivalamide. I'll focus on these compounds with a new search.
Collecting Spectral Data
I've been gathering spectroscopic data for this compound and its derivatives. While prior searches unearthed some helpful info, I haven't quite assembled a complete, clean set of spectral data for the acid, methyl ester, ethyl ester, and amide forms yet.
Revising Data Acquisition Strategy
My approach has shifted. While experimental data on this compound exists and some analogues may be considered, I'm now leaning toward leveraging available information and spectroscopic knowledge to predict spectral characteristics for the methyl ester, ethyl ester, and amide derivatives. I've found data, but it needs to be combined and expanded.
Assessing Spectral Availability
I've made a good progress, but the raw data isn't as readily available as initially hoped. While the acid form has some data, the ester and amide derivatives require a different tactic. I've compiled NMR, IR, and MS data for the acid, but the methyl and ethyl esters and the amide are proving elusive. I'll focus on predicting their spectra using existing data and spectroscopic rules now. This mixed approach will allow the creation of the comparison guide.
A Comparative Guide to the Quantitative Analysis of 3-Chloropivalic Acid by Titration
<
This guide provides a detailed comparison of titration methods for the quantitative analysis of 3-Chloropivalic acid (3-CPA), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification of 3-CPA is critical for ensuring reaction stoichiometry, process control, and final product quality. This document is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Principle of Analysis: Acid-Base Titrimetry
This compound (C₅H₉ClO₂) is a carboxylic acid and, as such, can be readily quantified by acid-base titration. The fundamental principle involves the neutralization reaction between the acidic proton of the carboxyl group and a strong base, typically sodium hydroxide (NaOH).
Reaction: C₄H₈ClCOOH + NaOH → C₄H₈ClCOONa + H₂O
The point at which stoichiometrically equivalent amounts of acid and base have reacted is the equivalence point. This is typically detected by a colorimetric indicator or an electrochemical sensor (potentiometry). The choice of titration method—aqueous, non-aqueous, or potentiometric—depends on the required precision, sample matrix, and available equipment.
Comparative Overview of Titration Methods
The selection of an appropriate titration method is a critical decision based on the analyte's properties and the analytical requirements. 3-CPA's limited water solubility and the potential for greater endpoint sharpness in non-aqueous media present a key choice for the analyst.[1]
| Parameter | Method 1: Direct Aqueous Titration | Method 2: Non-Aqueous Titration | Method 3: Potentiometric Titration |
| Principle | Neutralization in water with a strong base. | Neutralization in an organic solvent, enhancing the acidity of the weak acid.[2][3] | Electrochemical monitoring of pH/potential change to detect the endpoint.[4] |
| Solvent | Deionized Water, often with a co-solvent like ethanol to aid solubility.[5] | Aprotic or amphiprotic solvents (e.g., Ethanol, Acetone, Glacial Acetic Acid).[6][7] | Aqueous or non-aqueous, depending on analyte solubility. |
| Titrant | Standardized aqueous Sodium Hydroxide (NaOH). | Standardized Tetrabutylammonium Hydroxide (TBAH) or Sodium Methoxide. | Standardized aqueous NaOH or non-aqueous titrant. |
| Endpoint Detection | Colorimetric Indicator (e.g., Phenolphthalein). | Colorimetric Indicator (e.g., Thymol Blue, Crystal Violet) or Potentiometry.[6] | Inflection point on a pH/mV vs. Volume curve.[8][9] |
| Advantages | Simple, cost-effective, uses common reagents. | Sharper endpoints for weak acids, suitable for water-insoluble samples.[3][7] | High precision, objective endpoint determination, suitable for colored/turbid solutions.[8] |
| Limitations | Endpoint may be less sharp; solubility of 3-CPA can be a challenge. | Solvents are more expensive, require careful handling (hygroscopic, volatile). | Requires specialized equipment (pH meter, electrode).[9] |
| Best For | Routine, high-throughput assays where high precision is not the primary goal. | High-accuracy assays of weak acids or samples with poor water solubility. | Method validation, reference methods, and analysis of complex or colored samples. |
Alternative Analytical Methodologies
While titration is a robust method for purity and assay determination, other techniques are available, particularly for lower concentrations or complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and specificity, making it ideal for quantifying 3-CPA in complex matrices and for simultaneous analysis of related impurities.[10][11][12] Methods often involve reversed-phase columns with UV or mass spectrometry (MS) detection.[10][11][13][14]
-
Gas Chromatography (GC): After derivatization to increase volatility (e.g., esterification), GC can be used for the analysis of 3-CPA. This method provides excellent separation efficiency.
-
Spectrophotometry: This technique can be used after converting the carboxylic acid into a colored complex, such as a hydroxamic acid derivative.[15]
Titration is generally faster and more cost-effective for assaying the bulk material, whereas chromatographic methods are superior for trace analysis and impurity profiling.
Experimental Protocols & Methodologies
Standardization of Titrant: 0.1 M Sodium Hydroxide
Trustworthiness Directive: An accurately standardized titrant is the cornerstone of any reliable titrimetric analysis. Potassium hydrogen phthalate (KHP), a primary standard, is used for this purpose due to its high purity, stability, and high molecular weight.[16]
Protocol:
-
Accurately weigh approximately 0.4 g of dried primary standard KHP into a 250 mL Erlenmeyer flask.
-
Dissolve in 50 mL of boiled, cooled deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared ~0.1 M NaOH solution until a faint, permanent pink color persists for at least 30 seconds.
-
Calculate the exact molarity of the NaOH solution.
Method 1: Direct Aqueous Titration of this compound
This method is suitable for rapid, routine quantification. The use of ethanol as a co-solvent is critical to ensure the complete dissolution of 3-CPA, which has limited solubility in pure water.[1][5]
Workflow:
Caption: Workflow for Direct Aqueous Titration of 3-CPA.
Detailed Protocol:
-
Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.[5]
-
Add 25 mL of neutral ethanol to dissolve the sample completely.
-
Add 25 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate with standardized 0.1 M NaOH to the first permanent faint pink endpoint.
-
Perform a blank titration using the same solvent mixture and subtract the blank volume from the sample titration volume.
-
Calculate the assay of this compound.
Method 2: Non-Aqueous Titration of this compound
Expertise & Experience: Water can act as a very weak acid, competing with the analyte and leading to a less distinct endpoint.[2][3] By using a non-aqueous solvent, the acidic properties of 3-CPA are enhanced relative to the solvent, resulting in a much sharper and more accurate endpoint. This is a key principle of non-aqueous titrimetry.[3][7]
Workflow:
Caption: Workflow for Non-Aqueous Titration of 3-CPA.
Detailed Protocol:
-
Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of acetone (or another suitable non-aqueous solvent).
-
Add 2-3 drops of Thymol Blue indicator (0.2% w/v in methanol).
-
Titrate with standardized 0.1 M Tetrabutylammonium Hydroxide (TBAH) until the color changes from yellow to a distinct blue.
-
Care must be taken to prevent exposure of the titrant and solvent to atmospheric carbon dioxide.
-
Perform a blank titration to account for any acidic impurities in the solvent.
-
Calculate the assay of this compound.
Method 3: Potentiometric Titration
Authoritative Grounding: Potentiometric titration eliminates the subjectivity of colorimetric indicators by monitoring the change in potential (or pH) as a function of titrant volume.[4][9] The endpoint is the point of maximum inflection on the titration curve, which can be precisely determined using the first or second derivative of the curve.[8] This method is particularly valuable for colored solutions or when the highest level of precision is required.[8]
Detailed Protocol:
-
Set up the potentiometric titrator with a calibrated glass pH electrode and a reference electrode.[8]
-
Prepare the sample as described in either the aqueous or non-aqueous method.
-
Immerse the electrodes in the sample solution and begin stirring.
-
Titrate with the standardized 0.1 M NaOH solution, adding the titrant in small, controlled increments.[17]
-
Record the pH (or mV) reading after each addition. Decrease the increment size significantly as you approach the expected equivalence point (the region of rapid pH change).
-
Continue the titration well past the equivalence point.
-
Plot the data as pH vs. volume of NaOH added. Determine the equivalence point from the inflection point of the curve or by plotting the first or second derivative.
Calculations
The percentage purity (assay) of this compound is calculated using the following formula:
% Assay = (V_sample - V_blank) * M_titrant * MW_3CPA / (W_sample * 10)
Where:
-
V_sample: Volume of titrant consumed by the sample (mL)
-
V_blank: Volume of titrant consumed by the blank (mL)
-
M_titrant: Molarity of the standardized titrant (mol/L)
-
MW_3CPA: Molecular weight of this compound (136.58 g/mol )[18][19]
-
W_sample: Weight of the this compound sample (g)
Conclusion
For the quantitative analysis of this compound, both aqueous and non-aqueous titration methods offer reliable results.
-
Direct aqueous titration is a simple and rapid method suitable for routine quality control.
-
Non-aqueous titration provides superior accuracy and precision, especially for a weakly acidic compound, and should be considered the method of choice for reference analysis or when higher performance is required.
-
Potentiometric titration offers the most objective and precise endpoint determination and is recommended for method validation, analysis of impure or colored samples, and when unambiguous data is paramount.
The choice of method should be guided by the specific analytical requirements, including desired accuracy, sample throughput, and available instrumentation. For most applications, non-aqueous potentiometric titration will provide the most trustworthy and robust data.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. byjus.com [byjus.com]
- 3. Nonaqueous_titration [chemeurope.com]
- 4. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 7. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.fsu.edu [chem.fsu.edu]
- 18. Propanoic acid, 3-chloro-2,2-dimethyl- (CAS 13511-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. chemwhat.com [chemwhat.com]
Elucidating Reaction Mechanisms Involving 3-Chloropivalic Acid: A Comparative Guide to Synthetic Strategy
An Expert Guide for R&D Scientists
In the intricate field of synthetic chemistry, the selection of a building block is a critical decision that dictates the feasibility and efficiency of a synthetic route. 3-Chloropivalic acid (also known as 3-chloro-2,2-dimethylpropionic acid) is a versatile intermediate whose unique structural features—a sterically demanding tert-butyl group and a reactive chloromethyl moiety—present both challenges and opportunities.[1][2] Its neopentyl-like framework is instrumental in constructing sterically hindered centers, a common motif in pharmaceuticals and agrochemicals.[1][2]
This guide offers an in-depth analysis of the core reaction mechanisms of this compound. Moving beyond simple procedural outlines, we will explore the causal factors that govern its reactivity, comparing its performance with less hindered analogues to provide a clear framework for rational synthetic design. This content is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
The Dichotomy of Reactivity: Nucleophilic Substitution vs. Elimination
The primary reactive site of this compound, beyond its carboxylic acid function, is the C-Cl bond. The fate of this electrophilic center is a constant competition between substitution and elimination pathways. The bulky tert-butyl group adjacent to the chloromethyl group dramatically slows the rate of bimolecular substitution (SN2), often allowing the bimolecular elimination (E2) pathway to dominate, especially under basic conditions.[3][4]
The Hindered Path: Nucleophilic Substitution (SN2)
Direct displacement of the chloride by a nucleophile is a synthetically valuable transformation. However, the steric shield provided by the gem-dimethyl groups of the neopentyl core severely impedes the backside attack required for an SN2 mechanism. Consequently, forcing conditions are often necessary to achieve reasonable yields.
Comparative Analysis: Steric Hindrance in Action
| Substrate | Nucleophile & Conditions | Pathway | Product | Typical Yield | Causality & Field Insights |
| This compound | NaN₃, DMF, 90-100 °C | SN2 | 3-Azidopivalic acid | 70-80% | The high temperature is required to overcome the large activation energy barrier imposed by steric hindrance. The polar aprotic solvent (DMF) solvates the cation, maximizing the nucleophilicity of the azide anion. |
| 3-Chloropropionic acid[5] | NaN₃, Ethanol/H₂O, 60 °C | SN2 | 3-Azidopropionic acid | >90% | With significantly less steric hindrance, the reaction proceeds smoothly under milder conditions and in protic solvents. |
| This compound | NaOH (aq), 50 °C | E2 Favored | 3,3-Dimethylacrylic acid | Major Product | Even with a good nucleophile (OH⁻), the steric barrier to substitution is high enough that the basicity of the hydroxide preferentially leads to elimination. |
Experimental Protocol: Synthesis of 3-Azidopivalic Acid
-
Inert Atmosphere: A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with this compound (5.0 g, 36.6 mmol, 1.0 eq).
-
Reagent Addition: Anhydrous dimethylformamide (DMF, 40 mL) is added, followed by sodium azide (3.57 g, 55.0 mmol, 1.5 eq).
-
Heating: The reaction mixture is heated to 95 °C and maintained for 16 hours, with reaction progress monitored by TLC (staining with KMnO₄).
-
Work-up: Upon completion, the mixture is cooled to room temperature and carefully poured into 100 mL of ice-cold water. The aqueous solution is acidified to pH ~2 with 2M HCl.
-
Extraction: The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified further by recrystallization or chromatography to afford 3-azidopivalic acid.
Trustworthiness: This protocol includes an acidic work-up to ensure the carboxylic acid is protonated for efficient extraction into the organic phase. Monitoring by TLC is crucial to avoid side reactions from prolonged heating.
Logical Workflow for SN2 Reaction
Caption: SN2 pathway for this compound.
The Favored Path: Elimination (E2)
When treated with a strong, sterically hindered base, this compound readily undergoes an E2 elimination.[6] The base abstracts a proton from the carbon adjacent to the chloromethyl group, leading to the concerted formation of a double bond and ejection of the chloride leaving group.
Comparative Analysis: Base Selection is Key
| Substrate | Base & Conditions | Pathway | Product | Typical Yield | Causality & Field Insights |
| This compound | KOtBu, THF, 25 °C | E2 | 3,3-Dimethylacrylic acid | >95% | Potassium tert-butoxide is a strong, bulky base. Its size makes it a poor nucleophile, so it exclusively abstracts a proton, leading to a clean elimination.[6] |
| 3-Chloropropionic acid | KOtBu, THF, 25 °C | E2 | Propenoic acid (Acrylic acid) | High | Elimination is also favored here, but the lack of steric hindrance means that less bulky bases (e.g., NaOEt) could result in a mixture of substitution and elimination products. |
Experimental Protocol: Synthesis of 3,3-Dimethylacrylic Acid
-
Setup: A solution of this compound (5.0 g, 36.6 mmol, 1.0 eq) in 50 mL of anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.
-
Base Addition: Potassium tert-butoxide (9.17 g, 81.7 mmol, 2.2 eq) is added portion-wise, ensuring the internal temperature does not exceed 10 °C. Note: Two equivalents are used to deprotonate both the carboxylic acid and the α-carbon.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Quench & Acidification: The reaction is quenched by the slow addition of water. The mixture is then acidified to pH ~2 with 3M HCl.
-
Extraction & Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated to yield 3,3-dimethylacrylic acid, often in high purity.
Competing Reaction Pathways
References
A Senior Application Scientist's Guide to Isotopic Labeling Studies with 3-Chloropivalic Acid for Reactive Metabolite Trapping
Welcome to a detailed comparison guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of isotopic labeling studies utilizing 3-chloropivalic acid. We will explore the underlying mechanisms, compare its performance with alternative methods, and provide actionable experimental protocols grounded in scientific expertise. Our goal is to equip you with the knowledge to make informed decisions in your reactive metabolite screening workflows.
Introduction: The Challenge of Reactive Metabolites
In drug development, a significant cause of idiosyncratic adverse drug reactions is the formation of chemically reactive metabolites.[1][2] These electrophilic species, generated through metabolic bioactivation, can covalently bind to essential macromolecules like proteins and DNA, potentially disrupting their function and leading to cellular toxicity.[1][2] Consequently, early-stage screening for reactive metabolite formation is a critical step to mitigate the risk of late-stage drug candidate failure.[1]
A primary strategy for detecting these transient, unstable species is to "trap" them by forming a stable conjugate with a nucleophilic agent.[3] While glutathione (GSH) is a widely used trapping agent for soft electrophiles, it is not universally effective, particularly for species involved in specific metabolic pathways like fatty acid metabolism. This guide focuses on a specialized approach using this compound to probe the formation of reactive acyl-coenzyme A (acyl-CoA) species, a class of metabolites central to numerous cellular processes.[4]
The Mechanism of this compound as a Trapping Agent
This compound is not a direct trapping agent. Instead, it acts as a mechanistic probe that leverages the cell's own metabolic machinery to trap reactive intermediates. The process hinges on the carnitine shuttle, a biological system essential for transporting fatty acids into the mitochondria for β-oxidation.[5][6]
Here’s the causality behind this experimental choice:
-
Cellular Uptake and Activation: this compound enters the cell and is converted into its corresponding acyl-CoA thioester, 3-chloropivaloyl-CoA.
-
Enzymatic Transfer to Carnitine: The enzyme carnitine acetyltransferase (CrAT), which is highly abundant in tissues like the heart, catalyzes the transfer of the 3-chloropivaloyl group from CoA to L-carnitine.[7]
-
CoA Sequestration (Trapping): This reaction forms pivaloyl-carnitine, a stable and readily excretable molecule.[5][8] Crucially, this process sequesters a portion of the mitochondrial Coenzyme A pool.
-
Revealing Reactive Intermediates: If a drug candidate is metabolized to a reactive acyl-CoA species, the depletion of the CoA pool by this compound can disrupt its normal downstream processing. This disruption can lead to the accumulation of the reactive intermediate or its diversion into other pathways, where it can be trapped by other endogenous nucleophiles or detected directly.
The resulting pivaloyl-carnitine can be sensitively detected and quantified using tandem mass spectrometry (MS/MS), serving as a biomarker for the activity of this pathway.[5][9]
Caption: Mechanism of 3-CPA in trapping reactive acyl-CoA metabolites.
Comparison with Alternative Isotopic Labeling Strategies
The choice of a labeling strategy is dictated by the specific scientific question. This compound offers a unique mechanistic approach, but it's essential to understand its performance relative to other common techniques.[10][11][12]
| Feature | This compound Probe | Stable Isotope Labeling (e.g., ¹³C, ²H) | Chemical Trapping Agents (e.g., GSH, Cyanide) |
| Principle | Mechanistic probe that perturbs CoA metabolism, leading to the accumulation of intermediates. | Incorporation of a heavy isotope into the drug molecule to trace its metabolic fate.[10][11] | Direct chemical reaction with a reactive metabolite to form a stable, detectable adduct.[1][3] |
| Primary Use Case | Identifying drugs that form reactive acyl-CoA species by monitoring pivaloyl-carnitine formation. | Definitive tracing of all metabolites derived from the parent drug; flux analysis.[13] | General screening for electrophilic metabolites (soft electrophiles for GSH, hard for cyanide).[2] |
| Information Gained | Indirect evidence of reactive acyl-CoA formation. Strong indicator of potential for mitochondrial toxicity. | Direct identification of metabolite structures and pathways via characteristic mass shifts. | Direct detection and structural characterization of the trapped reactive metabolite adduct. |
| Key Advantage | Highly sensitive for disruption of a specific metabolic hub (acyl-CoA/carnitine metabolism). | Unambiguously links metabolites to the parent drug. Quantitative flux analysis is possible. | Broadly applicable to different classes of reactive species. Provides direct structural information. |
| Limitations | Indirect; does not identify the structure of the reactive metabolite itself. Limited to pathways involving acyl-CoA formation. | Can be expensive. Synthesis of labeled compounds can be complex. Potential for isotopic effects. | Trapping efficiency can be low. Some adducts may be unstable. Does not work for all reactive species. |
| Analytical Method | LC-MS/MS targeting pivaloyl-carnitine and other acylcarnitines.[6][9] | High-resolution LC-MS/MS to detect isotopic doublets or mass shifts. | LC-MS/MS scanning for expected adducts (e.g., neutral loss of GSH components).[3] |
Experimental Design and Protocols
A self-validating protocol is crucial for trustworthy results. The following workflow includes necessary controls to ensure that the observed effects are due to the test compound's interaction with the metabolic pathway perturbed by this compound.
Caption: Experimental workflow for a 3-CPA isotopic labeling study.
Protocol 1: In Vitro Screening in Hepatocytes
This protocol describes a typical experiment using a human hepatocyte cell line (e.g., HepG2) to assess the potential of a test compound to form reactive acyl-CoA metabolites.
1. Cell Culture and Seeding:
-
Culture HepG2 cells using standard aseptic techniques in appropriate media (e.g., DMEM with 10% FBS).[14][15]
-
Seed cells into 6-well plates at a density that will achieve ~80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[16]
2. Preparation of Dosing Solutions:
-
Prepare a stock solution of the test compound in a suitable vehicle (e.g., DMSO).
-
Prepare a stock solution of this compound in cell culture medium.
-
The final concentration of 3-CPA in the culture should be empirically determined but is often in the range of 1-5 mM.[7] The final vehicle concentration should be consistent across all wells and typically ≤0.1%.
3. Incubation:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed medium containing the respective treatments to each well:
-
Group 1 (Vehicle Control): Medium + Vehicle.
-
Group 2 (Test Compound): Medium + Vehicle + Test Compound.
-
Group 3 (3-CPA Control): Medium + 3-CPA.
-
Group 4 (Combination): Medium + 3-CPA + Test Compound.
-
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a defined time course (e.g., 4 and 24 hours).
4. Sample Harvesting and Extraction:
-
At each time point, place the culture plates on ice.
-
Aspirate the medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[17]
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube for analysis.
5. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for the quantification of acylcarnitines, including pivaloyl-carnitine.[4][6]
-
Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water and methanol with ammonium acetate) to separate the analytes.[17]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The characteristic transition for pivaloyl-carnitine is the precursor ion [M+H]⁺ at m/z 246.2, which fragments to a prominent product ion at m/z 85.[6][8]
Data Interpretation
The key to this assay is the comparative analysis between the four experimental groups.
| Group | Expected Outcome (If Negative) | Expected Outcome (If Positive for Reactive Acyl-CoA) | Rationale |
| 1. Vehicle | Baseline levels of all metabolites. | N/A | Establishes the basal metabolic state of the cells. |
| 2. Test Compound | No significant change in acylcarnitine profile vs. Vehicle. | Potential changes in specific acyl-CoA or acylcarnitine species related to the drug's metabolism. | Shows the direct metabolic effect of the drug alone. |
| 3. 3-CPA Only | Significant increase in pivaloyl-carnitine. Potential decrease in acetyl-CoA and other short-chain acyl-CoAs. | N/A | Confirms that the 3-CPA is being metabolized as expected and is effectively perturbing the CoA pool. |
| 4. Compound + 3-CPA | Pivaloyl-carnitine levels are similar to the "3-CPA Only" group. | A synergistic or greater-than-additive increase in pivaloyl-carnitine compared to the "3-CPA Only" group. | This indicates the test compound is metabolized to an acyl-CoA intermediate, which then competes for the limited carnitine pool, driving more pivaloyl-CoA to form pivaloyl-carnitine. This is the key positive result. |
A positive finding warrants further investigation using more direct methods, such as stable isotope labeling of the parent drug, to identify the specific reactive metabolite.
Conclusion
The this compound isotopic labeling strategy is a powerful, mechanism-based tool for probing a specific but critical pathway in reactive metabolite formation. While it provides indirect evidence, its strength lies in its ability to flag compounds that disrupt mitochondrial acyl-CoA and carnitine homeostasis—a known mechanism of drug-induced toxicity. By comparing this method with broader screening approaches like GSH trapping and specific tracing techniques like stable isotope labeling, researchers can build a comprehensive risk assessment profile for new drug candidates. The provided workflow, grounded in established cell culture and bioanalytical principles, offers a robust framework for implementing this valuable assay in any drug development program.
References
- 1. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 3. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 13. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 16. Primary Cell Culture Protocol [cellbiologics.com]
- 17. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 3-Chloropivalic Acid: A Guide to Personal Protective Equipment and Safe Practices
For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous assessment of its handling requirements. 3-Chloropivalic acid, a valuable building block in pharmaceutical and agrochemical synthesis, is no exception.[1] Its corrosive nature necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven approach to managing this compound in the laboratory, from initial handling to final disposal.
Understanding the Risks: The Corrosive Nature of this compound
This compound is classified as a corrosive substance, with the primary hazard being its ability to cause severe skin burns and eye damage.[2] As a solid, its dust can react with moisture on the skin or in the respiratory tract, leading to corrosive effects.[3][4] Inhalation of dusts and mists should be avoided.[5] Furthermore, it may be corrosive to metals, a factor to consider in both experimental setups and storage.
The causality behind these hazards lies in its chemical properties as a carboxylic acid. The acidic proton can react with and denature proteins in living tissue, leading to chemical burns. The presence of the chlorine atom can also influence its reactivity.[1] Therefore, the selection of PPE is not merely a box-ticking exercise but a critical risk mitigation strategy based on the specific tasks being performed.
Core Principles of Protection: Selecting the Right PPE
A risk-based approach is paramount when selecting PPE for handling this compound. The level of protection must be commensurate with the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, in a fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., neoprene or rubber) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Conducting reactions (in a closed system) | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required |
| Handling larger quantities or open transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated outside a fume hood[6][7] |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH/MSHA or European Standard EN 149 approved respirator |
A Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe working environment.
Donning Personal Protective Equipment: A Self-Validating Sequence
The order in which PPE is put on is critical to prevent contamination.
-
Lab Coat/Apron: Don the laboratory coat and, if required, a chemical-resistant apron. Ensure it is fully buttoned.
-
Gloves: Select appropriate chemical-resistant gloves. Inspect them for any signs of degradation or punctures before use.[2]
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, wear a face shield over the goggles. A face shield alone does not provide adequate protection.[3]
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, ensure it is properly fitted and has been tested for a good seal.
Doffing Personal Protective Equipment: Preventing Secondary Contamination
The removal of PPE is a point of high risk for contamination. Follow this sequence to minimize that risk.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[2]
-
Face Shield and Goggles: Remove the face shield from the back. Then, remove the safety goggles.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it inside out, ensuring the contaminated exterior is contained.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the operational environment and proper waste disposal.
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to control airborne dust and vapors.[3][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][8] A spill kit containing a neutralizer for acids, such as sodium bicarbonate or calcium carbonate, should be available.[3]
-
Safe Handling: When preparing solutions, slowly add the corrosive solid to the water to avoid splashing.[4] Never add water to acid.[3]
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[7] Keep it segregated from incompatible materials such as bases and oxidizing agents.
Disposal of this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste and solutions in clearly labeled, dedicated, and corrosion-resistant hazardous waste containers.
-
Container Rinsing: Empty containers that held this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[9]
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[2]
By integrating these principles of risk assessment, proper PPE selection, and standardized handling and disposal procedures, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- 1. CAS 13511-38-1: 3-Chloro-2,2-dimethylpropanoic acid [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. seton.co.uk [seton.co.uk]
- 5. 3-Chloropropionic acid - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

